D-Glucose-18O
Description
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i7+2 |
InChI Key |
GZCGUPFRVQAUEE-WHMSQDSOSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=[18O])O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
D-Glucose-18O: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties, Experimental Applications, and Synthesis of D-Glucose-18O
This compound is a stable isotope-labeled form of D-glucose where one or more of the oxygen atoms have been replaced with the oxygen-18 (¹⁸O) isotope. This non-radioactive isotopic labeling makes it an invaluable tool in metabolic research, allowing scientists to trace the fate of glucose in biological systems without the need for radioactive handling. Its primary applications lie in metabolic flux analysis, investigation of glucose transport mechanisms, and as an internal standard for mass spectrometry-based quantification. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and insights into its synthesis.
Chemical Properties of this compound
The physicochemical properties of this compound are nearly identical to those of naturally occurring D-glucose, as the isotopic substitution of ¹⁸O for ¹⁶O results in a negligible change in the bulk chemical characteristics. The key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₅¹⁸O (for single labeling) | [1][2] |
| Molecular Weight | Approx. 182.16 g/mol (for single labeling) | [1][2] |
| CAS Number | 3343-70-2 | [1] |
| Appearance | White crystalline powder or colorless crystals | [3] |
| Melting Point | α-D-glucose: 146 °C; β-D-glucose: 150 °C | [3][4][5] |
| Boiling Point | Decomposes upon heating | [5] |
| Solubility | Highly soluble in water; Soluble in acetic acid; Sparingly soluble in ethanol and methanol; Insoluble in nonpolar organic solvents. | [1][3][5][6] |
| pKa | ~12.16 in water at 25 °C | [5] |
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound are very similar to those of unlabeled D-glucose. However, the presence of the ¹⁸O isotope can induce a small, often unresolved, upfield shift (isotope shift) on the adjacent ¹³C and ¹H nuclei. ¹⁷O NMR has also been used to study site-specifically labeled glucose.[7][8][9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong, broad absorptions from the hydroxyl (O-H) groups in the 3200-3500 cm⁻¹ region and C-O stretching vibrations between 1000 and 1200 cm⁻¹. The spectrum is virtually identical to that of unlabeled D-glucose.[11][12][13][14]
-
Mass Spectrometry (MS): Mass spectrometry is the primary technique for distinguishing this compound from its unlabeled counterpart. The molecular ion peak will be shifted by +2 Da for each ¹⁸O atom incorporated. Fragmentation patterns can be analyzed to determine the position of the ¹⁸O label within the molecule.[2]
Experimental Protocols
This compound is a powerful tracer for elucidating metabolic pathways. Below are detailed methodologies for its application in key experiments.
Metabolic Flux Analysis Using this compound
Metabolic flux analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions in a biological system. Stable isotopes like ¹⁸O in glucose are used to trace the flow of atoms through metabolic pathways.
Objective: To determine the relative or absolute flux through glycolysis and connected pathways.
Materials:
-
This compound (position of the label will depend on the specific pathway of interest)
-
Cell culture medium deficient in natural glucose
-
Cultured cells of interest (e.g., cancer cell line, primary cells)
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., 80% methanol)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Cell Culture Preparation: Culture cells to the desired confluency under standard conditions.
-
Media Switch: Replace the standard culture medium with a medium containing this compound as the sole glucose source. The concentration should be similar to that of the original medium.
-
Isotopic Labeling: Incubate the cells for a predetermined time to allow for the uptake and metabolism of this compound, leading to isotopic steady-state labeling of downstream metabolites. This time can range from minutes for glycolysis to hours for the TCA cycle and nucleotide biosynthesis.[15][16]
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with an ice-cold saline solution.
-
Add a cold quenching solution (e.g., -80°C methanol) to instantly stop all enzymatic activity.
-
Scrape the cells and collect the cell lysate.
-
Extract the metabolites using a suitable solvent (e.g., 80% methanol), followed by centrifugation to pellet cell debris.
-
-
Sample Analysis:
-
Analyze the metabolite extract using LC-MS or GC-MS.
-
Monitor the mass isotopologue distributions (MIDs) of key metabolites in the pathway of interest (e.g., pyruvate, lactate, citrate). The mass shift in these molecules will indicate the incorporation of the ¹⁸O atom from glucose.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.
-
The software will then calculate the metabolic fluxes that best explain the observed labeling patterns.[17][18][19]
-
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the extracellular environment.
Objective: To quantify the rate of glucose transport into cells.
Materials:
-
This compound
-
Cells of interest
-
Glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Stop solution (e.g., ice-cold PBS with a glucose transport inhibitor like phloretin)
-
Lysis buffer
-
Analytical instrument (GC-MS or LC-MS)
Procedure:
-
Cell Preparation: Seed cells in a multi-well plate and grow to the desired confluency.
-
Starvation: Wash the cells with a glucose-free buffer and incubate them in the same buffer for a short period (e.g., 30-60 minutes) to deplete intracellular glucose stores.
-
Initiation of Uptake: Add a solution containing a known concentration of this compound to initiate the uptake.
-
Incubation: Incubate the cells for a short, defined period (e.g., 5-15 minutes). The uptake should be in the linear range.[20]
-
Termination of Uptake: Rapidly wash the cells with an ice-cold stop solution to halt glucose transport.
-
Cell Lysis and Analysis:
-
Lyse the cells and collect the intracellular contents.
-
Analyze the lysate using GC-MS or LC-MS to quantify the amount of intracellular this compound.
-
-
Calculation: The rate of glucose uptake can be calculated based on the amount of this compound that entered the cells over the specified time period, normalized to the cell number or protein content.[21][22]
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired position of the ¹⁸O label.
Enzymatic Synthesis: This is often the preferred method for its high specificity. For example, to label the oxygen at the C1 position, an enzyme such as hexokinase can be used to phosphorylate D-glucose in the presence of ATP and H₂¹⁸O. The reverse reaction of a phosphatase could also be employed. Other enzymes can be used to target different positions.[23][24][25][26][27]
Chemical Synthesis: Chemical synthesis provides a versatile route to introduce ¹⁸O at various positions. A common strategy involves the protection of hydroxyl groups that are not to be labeled, followed by a reaction that introduces the ¹⁸O atom, and subsequent deprotection. For instance, a protected glucose derivative with a free hydroxyl group at the desired position can be reacted with an ¹⁸O-containing reagent.[28][29][30][31]
Signaling Pathways and Experimental Workflows
This compound is instrumental in tracing the flow of glucose through various metabolic pathways. A prime example is its use in dissecting the glycolytic pathway.
Tracing Glycolysis with this compound
The following diagram illustrates the entry of this compound (labeled at the C1 oxygen) into glycolysis and the subsequent incorporation of the ¹⁸O label into downstream metabolites.
Caption: Glycolysis pathway traced with this compound.
This workflow allows researchers to track the progression of the ¹⁸O label through the glycolytic intermediates. By measuring the abundance of the ¹⁸O-labeled metabolites at different time points, the flux through each step of the pathway can be determined. This approach is particularly powerful for understanding how metabolic pathways are altered in disease states such as cancer and diabetes.[32][33]
References
- 1. This compound I CAS#: 3343-70-2 I carbohydrate I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glucose - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. Solid-state 17 O NMR study of α- d -glucose: exploring new frontiers in isotopic labeling, sensitivity enhancement, and NMR crystallography - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06060K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. D-Glucose – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.northwestern.edu [cancer.northwestern.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. revvity.co.jp [revvity.co.jp]
- 21. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual | DOJINDO [dojindo.com]
- 23. mdpi.com [mdpi.com]
- 24. A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04449E [pubs.rsc.org]
- 27. nottingham.ac.uk [nottingham.ac.uk]
- 28. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 29. De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis of d-Glucose-3-14C and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
- 32. Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of ¹⁸O-Labeled D-Glucose: An In-depth Technical Guide
This guide provides a comprehensive overview of the synthesis and characterization of D-glucose labeled with the stable isotope oxygen-18 (¹⁸O). It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in metabolic research, mechanistic studies, and as tracers in various biological systems. This document details the predominant enzymatic synthesis methods, comprehensive characterization protocols using nuclear magnetic resonance (NMR) and mass spectrometry (MS), and presents relevant quantitative data.
Synthesis of ¹⁸O-Labeled D-Glucose
The introduction of ¹⁸O into the D-glucose molecule is most commonly achieved through enzymatic or metabolic incorporation using ¹⁸O-labeled water (H₂¹⁸O). Direct chemical synthesis is less common due to the potential for uncontrolled oxygen exchange reactions. The enzymatic approach offers high specificity and allows for the labeling of specific oxygen positions within the glucose molecule.
Enzymatic Synthesis via Metabolic Incorporation
This method leverages the natural metabolic pathways within a biological system to incorporate ¹⁸O from H₂¹⁸O into glucose precursors and subsequently into glucose itself. A common approach involves the use of cell lysates, such as human erythrocyte hemolysates, which contain the necessary enzymes for glycolysis and gluconeogenesis.[1][2]
Experimental Protocol: Enzymatic Synthesis in a Hemolysate System
-
Preparation of Hemolysate:
-
Obtain fresh human erythrocytes.
-
Wash the cells three times with a buffered saline solution (e.g., PBS, pH 7.4) by centrifugation and resuspension.
-
Lyse the erythrocytes by adding an equal volume of hypotonic phosphate buffer and freeze-thawing the suspension twice.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris. The supernatant is the hemolysate.
-
-
Incubation with ¹⁸O-Water:
-
Prepare an incubation buffer containing necessary sugar phosphate precursors (e.g., fructose-6-phosphate, glyceraldehyde-3-phosphate).
-
Add ¹⁸O-labeled water (H₂¹⁸O) to the buffer to a final concentration of 20-80 atom %.[1]
-
Initiate the reaction by adding the hemolysate to the ¹⁸O-containing buffer.
-
Incubate the mixture overnight at 37°C.[1]
-
-
Purification of ¹⁸O-Labeled Glucose-6-Phosphate:
-
Terminate the reaction by adding a deproteinizing agent (e.g., perchloric acid) and centrifuging to remove precipitated proteins.
-
Neutralize the supernatant with a base (e.g., potassium hydroxide).
-
The resulting supernatant contains ¹⁸O-labeled glucose-6-phosphate, which can be further purified using ion-exchange chromatography.
-
The enzymatic reactions involved in this process, such as those catalyzed by aldolase and triose-phosphate isomerase, facilitate the exchange of oxygen atoms between the sugar phosphates and the ¹⁸O-enriched water.
Characterization of ¹⁸O-Labeled D-Glucose
The characterization of ¹⁸O-labeled D-glucose involves confirming the incorporation of the isotope and determining the extent and position of labeling. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for determining the specific positions of ¹⁸O incorporation. The presence of an ¹⁸O atom directly bonded to a ¹³C atom causes a small upfield shift in the ¹³C resonance, known as the ¹⁸O-isotope shift.[3] By comparing the integrals of the shifted and unshifted signals, the percentage of ¹⁸O enrichment at each carbon position can be quantified.
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation and Derivatization:
-
The purified ¹⁸O-labeled glucose-6-phosphate is often dephosphorylated using a phosphatase to yield ¹⁸O-labeled glucose.
-
To improve spectral resolution and lock the anomeric forms, the glucose is derivatized. A common derivative is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose) or monoacetone glucose (MAG).[1]
-
Dissolve the derivatized glucose in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use a standard single-pulse ¹³C experiment with proton decoupling.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for accurately integrating the small isotope-shifted peaks.
-
-
Data Analysis:
-
Identify the resonances for each carbon atom in the glucose derivative.
-
For each carbon attached to an oxygen, observe the parent ¹⁶O signal and the upfield ¹⁸O-shifted signal.
-
Calculate the positional ¹⁸O enrichment using the following formula:
-
Positional ¹⁸O Enrichment (%) = [Area(¹⁸O signal) / (Area(¹⁸O signal) + Area(¹⁶O signal))] x 100
-
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the overall ¹⁸O enrichment and to gain information about the number of ¹⁸O atoms incorporated per molecule. Gas chromatography-mass spectrometry (GC-MS) is frequently employed after derivatization of the glucose to make it volatile.
Experimental Protocol: GC-MS Analysis
-
Derivatization:
-
To increase volatility for GC analysis, glucose is derivatized. Common derivatization methods include:
-
Oximation followed by silylation: React with an oximating reagent (e.g., hydroxylamine) and then a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA).
-
Acetylation: React with acetic anhydride to form glucose pentaacetate.
-
Aldonitrile Acetate Formation: A two-step process involving reaction with hydroxylamine followed by acetylation.
-
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5) for separation.
-
Employ a temperature program to elute the derivatized glucose.
-
Acquire mass spectra using electron ionization (EI) or chemical ionization (CI).
-
-
Data Analysis:
-
Analyze the mass spectrum of the derivatized glucose. The molecular ion peak and specific fragment ions will show a mass shift corresponding to the number of ¹⁸O atoms incorporated.
-
The relative intensities of the isotopic peaks (M, M+2, M+4, etc.) are used to calculate the distribution of molecules with different numbers of ¹⁸O atoms.
-
Quantitative Data
The following tables summarize quantitative data obtained from studies on ¹⁸O-labeled glucose.
Table 1: Positional ¹⁸O Enrichment in Glucose-6-Phosphate from Hemolysate [1]
| Carbon Position | Mean ¹⁸O Enrichment (%) | Standard Deviation (%) |
| 1 | 16.4 | 1.6 |
| 2 | 13.3 | 1.3 |
| 3 | 4.1 | 1.1 |
| 4 | 12.6 | 0.8 |
| 5 | 10.7 | 1.4 |
| 6 | Not Detectable | - |
Data obtained from human erythrocyte hemolysate preparations incubated with 20% H₂¹⁸O.
Table 2: ¹⁸O Isotope Shifts in ¹³C NMR of D-Glucose
| Carbon Position | Typical ¹⁸O Isotope Shift (ppb) |
| C1 | -20 to -40 |
| C2 | -20 to -40 |
| C3 | -20 to -40 |
| C4 | -20 to -40 |
| C5 | -20 to -40 |
| C6 | -20 to -40 |
Note: The exact isotope shift can vary depending on the solvent, temperature, and specific derivative used.
Applications
¹⁸O-labeled D-glucose is a valuable tool in various research areas:
-
Metabolic Flux Analysis: Tracing the fate of oxygen atoms from glucose through metabolic pathways such as glycolysis, the pentose phosphate pathway, and the citric acid cycle.
-
Gluconeogenesis Research: Quantifying the contribution of different precursors to glucose synthesis by measuring ¹⁸O incorporation from labeled water.[1]
-
Enzyme Mechanism Studies: Investigating the mechanisms of enzymes that catalyze reactions involving the cleavage or formation of C-O bonds in glucose.
-
Drug Development: Assessing the impact of drug candidates on glucose metabolism and related pathways.
Conclusion
The synthesis of ¹⁸O-labeled D-glucose is primarily achieved through enzymatic methods that leverage the metabolic machinery of biological systems to incorporate ¹⁸O from labeled water. Characterization of the resulting labeled glucose relies on powerful analytical techniques, with ¹³C NMR providing positional information and mass spectrometry determining overall enrichment. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to produce and analyze ¹⁸O-labeled D-glucose for a wide range of applications in biological and pharmaceutical research.
References
- 1. Metabolic incorporation of H218 O into specific glucose-6-phosphate oxygens by red-blood-cell lysates as observed by 13 C isotope-shifted NMR signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of oxygen exchange at the anomeric carbon atom of D-glucose and D-erythrose using the oxygen-18 isotope effect in carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Glucose-¹⁸O in Metabolic Pathway Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool for elucidating the intricate network of metabolic pathways within biological systems. By introducing molecules labeled with heavy isotopes, researchers can track the fate of atoms through various biochemical reactions, providing a dynamic view of metabolic fluxes that cannot be obtained from static metabolite measurements alone. While carbon-13 (¹³C) and deuterium (²H) are the most commonly employed isotopes for tracing glucose metabolism, the use of oxygen-18 (¹⁸O)-labeled D-Glucose (D-Glucose-¹⁸O) offers unique insights into specific enzymatic reactions and oxygen atom transitions.
This technical guide provides a comprehensive overview of the applications of D-Glucose-¹⁸O in metabolic pathway tracing. It is designed for researchers, scientists, and drug development professionals who wish to leverage this powerful technique to deepen their understanding of cellular metabolism in health and disease. While the broader principles of metabolic flux analysis are well-established, this guide will focus on the specific considerations and potential applications of using D-Glucose-¹⁸O as a tracer for glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP).
Core Principles of ¹⁸O Tracing
The fundamental principle behind D-Glucose-¹⁸O tracing is the introduction of a glucose molecule where one or more of the naturally abundant ¹⁶O atoms have been replaced by the heavier, stable isotope ¹⁸O. As this labeled glucose is metabolized, the ¹⁸O atom is incorporated into downstream metabolites. The detection and quantification of this ¹⁸O enrichment in various metabolic intermediates and end-products, typically by mass spectrometry, allows for the qualitative and quantitative assessment of pathway activity.[1][2]
Unlike ¹³C, which traces the carbon backbone of molecules, ¹⁸O traces the fate of oxygen atoms. This provides a unique opportunity to study reactions involving hydration, dehydration, and oxygen exchange, which are common in central carbon metabolism.
Applications in Key Metabolic Pathways
The use of D-Glucose-¹⁸O can provide specific insights into the following major metabolic pathways:
Glycolysis
In the glycolytic pathway, several enzymatic steps involve the interaction with water or the transfer of oxygen atoms. D-Glucose-¹⁸O can be strategically used to probe the activity of specific enzymes. For instance, the enolase-catalyzed dehydration of 2-phosphoglycerate to phosphoenolpyruvate involves the removal of a water molecule. By using D-Glucose labeled with ¹⁸O at specific positions, it may be possible to trace the fate of this oxygen atom.
Tricarboxylic Acid (TCA) Cycle
The TCA cycle involves several hydration and dehydration steps. For example, the conversion of fumarate to malate by fumarase involves the addition of a water molecule. While H₂¹⁸O is more commonly used to study these reactions, D-Glucose-¹⁸O can provide complementary information. The ¹⁸O from glucose can be incorporated into acetyl-CoA and subsequently into citrate. The fate of this oxygen atom through the cycle can then be tracked.
Pentose Phosphate Pathway (PPP)
The PPP is a major source of NADPH and precursors for nucleotide biosynthesis. The oxidative phase of the PPP involves the conversion of glucose-6-phosphate to ribulose-5-phosphate. The lactonase step, which hydrolyzes 6-phosphoglucono-δ-lactone, involves the addition of water and could be a point of investigation using ¹⁸O tracers.
Experimental Protocols
While detailed, validated protocols for D-Glucose-¹⁸O tracing are not as prevalent in the literature as those for ¹³C-glucose, the general workflow is conserved. The following outlines a generalized experimental protocol that can be adapted for specific research questions.
Generalized Experimental Workflow
1. Cell Culture and Labeling:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Medium Preparation: Prepare culture medium in which the standard glucose is replaced with D-Glucose-¹⁸O at the desired concentration. It is crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.
-
Labeling: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the D-Glucose-¹⁸O-containing medium. The duration of labeling will depend on the specific pathway and metabolites of interest and should be determined empirically. Time-course experiments are often necessary to capture the dynamics of label incorporation.
2. Quenching and Metabolite Extraction:
-
Quenching: To halt enzymatic activity and preserve the metabolic state of the cells, metabolism must be rapidly quenched. This is typically achieved by aspirating the medium and adding a cold solvent, such as -80°C methanol.
-
Extraction: Metabolites are then extracted from the cells. A common method is a biphasic extraction using a mixture of methanol, water, and chloroform, which separates polar metabolites (including glycolytic and TCA cycle intermediates) into the aqueous phase.
3. Sample Preparation for Mass Spectrometry:
-
The extracted metabolite samples are dried, typically under a stream of nitrogen or using a vacuum concentrator.
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, metabolites often require derivatization to increase their volatility.
4. Mass Spectrometry Analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS are the primary analytical platforms for stable isotope tracing.
-
LC-MS: Offers the advantage of analyzing underivatized polar metabolites. High-resolution mass spectrometry is essential to accurately determine the mass shift caused by the ¹⁸O incorporation.
-
GC-MS: Provides excellent chromatographic separation and is often used for derivatized metabolites.
-
Data acquisition should be performed in a way that allows for the detection of all possible isotopologues (molecules of the same elemental composition but different isotopic content).
Data Presentation and Analysis
A key outcome of a D-Glucose-¹⁸O tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue.
Quantitative Data Tables
While specific quantitative data for D-Glucose-¹⁸O tracing is limited in publicly available literature, the following tables illustrate how such data would be structured and presented. These are based on the established conventions from ¹³C-tracing studies.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Glycolytic Intermediates after Labeling with D-Glucose-¹⁸O.
| Metabolite | M+0 (%) | M+2 (%) | M+4 (%) |
| Glucose-6-phosphate | 5.0 | 95.0 | 0.0 |
| Fructose-6-phosphate | 6.2 | 93.8 | 0.0 |
| Pyruvate | 45.3 | 54.7 | 0.0 |
| Lactate | 50.1 | 49.9 | 0.0 |
This table shows the percentage of the metabolite pool that contains zero (M+0), one (M+2, assuming one ¹⁸O atom), or two (M+4) heavy isotopes. The exact mass shift will depend on the number of ¹⁸O atoms incorporated.
Table 2: Hypothetical Relative Fluxes through Central Carbon Metabolism Determined by D-Glucose-¹⁸O Tracing.
| Metabolic Flux | Relative Flux (%) |
| Glycolysis | 100 |
| Pentose Phosphate Pathway | 15 |
| TCA Cycle (from Pyruvate) | 85 |
Metabolic Flux Analysis (MFA) software is used to calculate the relative rates of different pathways that best explain the observed MIDs.
Conclusion
D-Glucose-¹⁸O is a valuable, albeit less commonly used, tracer for elucidating the dynamics of metabolic pathways. Its ability to track the fate of oxygen atoms provides a unique lens through which to study enzymatic reactions involving hydration, dehydration, and oxygen exchange. While the availability of detailed experimental protocols and extensive quantitative datasets is currently limited compared to ¹³C-labeled glucose, the foundational principles and analytical methodologies are well-established. As mass spectrometry technologies continue to advance in sensitivity and resolution, the application of D-Glucose-¹⁸O in metabolic research is poised to grow, offering novel insights for researchers, scientists, and drug development professionals in understanding and targeting metabolic dysregulation in disease.
References
Principle of Stable Isotope Tracing with D-Glucose-¹⁸O: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques for stable isotope tracing using D-Glucose-¹⁸O. This powerful methodology offers a unique window into cellular metabolism, enabling the precise tracking of oxygen atoms from glucose through various metabolic pathways. By leveraging the stable isotope ¹⁸O, researchers can elucidate metabolic fluxes, identify novel pathways, and gain deeper insights into the metabolic reprogramming inherent in various physiological and pathological states.
Core Principles of D-Glucose-¹⁸O Tracing
Stable isotope tracing with D-Glucose-¹⁸O is predicated on the introduction of a glucose molecule, in which one or more of the naturally abundant ¹⁶O atoms have been replaced with the heavier, stable isotope ¹⁸O, into a biological system. The metabolic fate of this labeled glucose is then monitored by detecting the incorporation of ¹⁸O into downstream metabolites.
The primary analytical techniques for detecting ¹⁸O enrichment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In MS, the incorporation of ¹⁸O results in a predictable mass shift in the labeled metabolites. High-resolution mass spectrometry can distinguish between different isotopologues (molecules that differ only in their isotopic composition), allowing for the quantification of ¹⁸O enrichment. NMR spectroscopy, particularly ¹³C-NMR, can detect the influence of a neighboring ¹⁸O atom on the ¹³C chemical shift, providing positional information about the location of the ¹⁸O label within a molecule.
A key advantage of using ¹⁸O as a tracer is the negligible kinetic isotope effect (KIE). Unlike tracers with heavier isotopes like deuterium (²H), the small relative mass difference between ¹⁸O and ¹⁶O does not significantly alter the rates of enzymatic reactions. This ensures that the metabolic pathways being studied are not perturbed by the tracer itself, leading to more accurate measurements of physiological metabolic fluxes.
Key Metabolic Pathways Traced with D-Glucose-¹⁸O
The journey of the ¹⁸O label from D-Glucose-¹⁸O provides valuable information about several central metabolic pathways:
-
Glycolysis and Gluconeogenesis: The oxygen atoms on the hydroxyl groups of glucose and its phosphorylated intermediates are subject to exchange with water during certain enzymatic reactions. By tracing the retention or loss of ¹⁸O from D-Glucose-¹⁸O, researchers can probe the activity and reversibility of enzymes such as phosphoglucose isomerase and aldolase. In gluconeogenesis, the incorporation of ¹⁸O from labeled water (H₂¹⁸O) into specific positions of glucose-6-phosphate can reveal the contributions of different gluconeogenic precursors.
-
Pentose Phosphate Pathway (PPP): The PPP is a crucial pathway for generating NADPH and the precursors for nucleotide biosynthesis. Tracing the fate of ¹⁸O from glucose through the oxidative and non-oxidative branches of the PPP can help quantify the flux through this pathway, providing insights into cellular redox balance and anabolic processes.
-
Tricarboxylic Acid (TCA) Cycle: While the carbon backbone of glucose is a primary focus in TCA cycle tracing, the oxygen atoms also participate in key reactions. For instance, the hydration and dehydration steps catalyzed by fumarase and aconitase, respectively, involve the exchange of oxygen atoms with water. D-Glucose-¹⁸O tracing can provide complementary information to ¹³C-based tracing to better constrain flux models of the TCA cycle.
-
Glycogen Synthesis: The synthesis of glycogen from glucose involves the formation of UDP-glucose and the subsequent addition of glucosyl units to the growing glycogen chain. By using D-Glucose-¹⁸O, the direct incorporation of glucose into glycogen can be quantified, providing a measure of glycogen synthesis rates.
Experimental and Analytical Workflows
The successful implementation of D-Glucose-¹⁸O tracing studies requires careful planning and execution of experimental protocols, from tracer administration to data analysis.
Figure 1: General experimental workflow for D-Glucose-¹⁸O stable isotope tracing.
Experimental Protocols
In Vivo Tracer Administration (Mouse Model)
A common method for in vivo studies is the primed-constant infusion of the stable isotope tracer.
-
Animal Preparation: Acclimatize animals to the experimental conditions. For studies on glucose metabolism, fasting may be required to achieve a metabolic steady state.
-
Tracer Preparation: Prepare a sterile solution of D-Glucose-¹⁸O in saline. The concentration will depend on the desired infusion rate and the animal's body weight.
-
Priming Dose: Administer an initial bolus injection of the D-Glucose-¹⁸O solution to rapidly increase the plasma enrichment to the target steady-state level.
-
Constant Infusion: Immediately following the priming dose, begin a continuous infusion of the D-Glucose-¹⁸O solution at a constant rate using a syringe pump. Infusion times can range from minutes to several hours, depending on the metabolic pathways of interest.
-
Sample Collection: At the end of the infusion period, collect blood and tissues of interest. Rapidly quench metabolism by flash-freezing tissues in liquid nitrogen.
In Vitro Tracer Administration (Cell Culture)
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Media Switch: Replace the standard culture medium with a medium containing D-Glucose-¹⁸O at a known concentration.
-
Time-Course Sampling: Harvest cells at various time points after the media switch to capture the dynamics of ¹⁸O incorporation.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then extract metabolites using a cold solvent mixture (e.g., methanol:water or acetonitrile:methanol:water).
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of ¹⁸O-labeled metabolites due to its high sensitivity and resolving power.
-
Derivatization: Small, polar metabolites are often chemically derivatized to increase their volatility for GC analysis. A common derivatization for glucose is methoximation followed by silylation.
-
GC Separation: The derivatized metabolites are separated based on their boiling points and interactions with the GC column.
-
MS Detection: As the metabolites elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio (m/z) is measured. The incorporation of ¹⁸O will result in an increase in the m/z of the parent ion and any fragment ions containing the ¹⁸O atom.
-
Data Analysis: The abundance of the different isotopologues is determined by integrating the peak areas of their respective mass chromatograms. Corrections for the natural abundance of other isotopes (e.g., ¹³C, ²⁹Si) are necessary for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C-NMR is particularly powerful for determining the positional enrichment of ¹⁸O in glucose and its metabolites.
-
Sample Preparation: Metabolite extracts are dried and redissolved in a suitable deuterated solvent for NMR analysis.
-
¹³C-NMR Acquisition: A ¹³C-NMR spectrum is acquired. The presence of an ¹⁸O atom bonded to a ¹³C atom causes a small upfield shift in the ¹³C resonance, known as the ¹⁸O-isotope effect.
-
Spectral Analysis: By comparing the integrals of the shifted and unshifted ¹³C signals, the positional ¹⁸O enrichment can be calculated.
Quantitative Data Analysis and Interpretation
The primary data obtained from MS or NMR analysis is the isotopic enrichment of various metabolites. This information can be used to calculate metabolic fluxes through different pathways.
Metabolic Flux Analysis (MFA)
MFA is a computational method used to quantify the rates (fluxes) of reactions in a metabolic network. The isotopic labeling data from D-Glucose-¹⁸O tracing experiments serve as key inputs for MFA models. By fitting the model to the experimental data, the intracellular fluxes that best explain the observed labeling patterns can be determined.
Data Presentation
The quantitative results from D-Glucose-¹⁸O tracing studies are typically presented in tables that summarize the isotopic enrichment of key metabolites under different experimental conditions.
| Metabolite | Condition A (% ¹⁸O Enrichment) | Condition B (% ¹⁸O Enrichment) |
| Glucose-6-Phosphate | 5.2 ± 0.4 | 8.9 ± 0.6 |
| Fructose-6-Phosphate | 3.1 ± 0.3 | 5.4 ± 0.5 |
| Lactate | 1.5 ± 0.2 | 2.8 ± 0.3 |
| Citrate | 0.8 ± 0.1 | 1.5 ± 0.2 |
Note: The data in this table are illustrative and will vary depending on the specific experimental system and conditions.
Signaling Pathways and Metabolic Regulation
Metabolic pathways are intricately linked with cellular signaling networks. D-Glucose-¹⁸O tracing can be a valuable tool to investigate how signaling pathways regulate metabolic fluxes.
Figure 2: Signaling pathway regulating glycolysis, where flux can be quantified using D-Glucose-¹⁸O.
For example, the PI3K/Akt signaling pathway is a key regulator of glucose uptake and glycolysis. By using D-Glucose-¹⁸O tracing in combination with pharmacological or genetic manipulation of this pathway, researchers can directly quantify the impact of signaling events on metabolic fluxes.
Conclusion
Stable isotope tracing with D-Glucose-¹⁸O is a powerful and precise method for interrogating cellular metabolism. Its key advantage lies in the absence of a significant kinetic isotope effect, allowing for accurate measurements of in vivo metabolic fluxes. When combined with advanced analytical techniques like high-resolution mass spectrometry and NMR spectroscopy, and integrated with computational modeling, D-Glucose-¹⁸O tracing provides a deep and quantitative understanding of metabolic networks in health and disease. This makes it an invaluable tool for basic research, drug discovery, and the development of novel therapeutic strategies targeting metabolic vulnerabilities.
Understanding ¹⁸O Isotopic Labeling in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ¹⁸O isotopic labeling, a powerful technique for quantitative and qualitative analysis of proteins and metabolites in complex biological systems. We will delve into the core principles, detailed experimental protocols, and diverse applications of this method, with a particular focus on its relevance to proteomics, signal transduction, and drug development.
Core Principles of ¹⁸O Isotopic Labeling
Stable isotope labeling with heavy oxygen (¹⁸O) is a versatile method that introduces a mass tag into biomolecules, enabling their differentiation and quantification using mass spectrometry (MS).[1][2] The most common approach involves the enzymatic incorporation of ¹⁸O atoms from H₂¹⁸O into the C-terminal carboxyl group of peptides during proteolytic digestion.[3][4]
Serine proteases, such as trypsin, catalyze the exchange of two ¹⁶O atoms for two ¹⁸O atoms at the C-terminus of peptides, resulting in a 4 Dalton (Da) mass shift.[3][4] This mass difference allows for the direct comparison of the abundance of the same peptide from two different samples (e.g., control vs. treated) when they are mixed and analyzed together by MS. The relative signal intensities of the light (¹⁶O) and heavy (¹⁸O) peptide pairs accurately reflect the relative abundance of the corresponding protein in the original samples.[5]
A key advantage of ¹⁸O labeling is its universal applicability to any protein sample that can be proteolytically digested.[6] Furthermore, it is a relatively cost-effective method compared to other isotopic labeling techniques.[1] However, challenges such as incomplete labeling and back-exchange of the ¹⁸O isotope with ¹⁶O from the solvent need to be carefully managed to ensure accurate quantification.[7]
Applications in Biological Research and Drug Development
¹⁸O isotopic labeling has a broad range of applications across various stages of biological research and drug discovery.
Quantitative Proteomics
The primary application of ¹⁸O labeling is in quantitative proteomics, where it is used to compare global protein expression profiles between different biological states (e.g., healthy vs. diseased tissue, or untreated vs. drug-treated cells).[2][3] By comparing the peak intensities of ¹⁶O- and ¹⁸O-labeled peptides, researchers can identify proteins that are up- or down-regulated in response to a particular stimulus or condition.[5]
Analysis of Post-Translational Modifications (PTMs)
¹⁸O labeling is a valuable tool for studying post-translational modifications, particularly phosphorylation. It can be used to quantify changes in the phosphorylation status of proteins in response to signaling events.[4] This is often achieved by enriching for phosphopeptides from ¹⁶O- and ¹⁸O-labeled samples before MS analysis.
Protein Turnover Studies
The rate of protein synthesis and degradation, collectively known as protein turnover, can be measured using ¹⁸O labeling. By monitoring the incorporation of ¹⁸O from labeled water into newly synthesized proteins over time, researchers can determine the turnover rates of individual proteins on a proteome-wide scale.[8][9]
Drug Metabolism and Pharmacokinetics (DMPK)
In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. ¹⁸O labeling can be used to trace the metabolic fate of a drug by introducing the isotope into the drug molecule itself. This allows for the identification and quantification of drug metabolites in complex biological matrices.[10]
Drug Target Identification and Deconvolution
¹⁸O labeling can be employed in chemical proteomics approaches to identify the protein targets of a drug. In a competitive binding experiment, a cell lysate can be treated with a drug and a chemical probe. By comparing the protein interaction profiles of the probe in the presence and absence of the drug using ¹⁸O labeling, specific drug targets can be identified.
Quantitative Data Presentation
Table 1: Comparison of Common Isotopic Labeling Techniques in Quantitative Proteomics
| Feature | ¹⁸O Labeling | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags) |
| Principle | Enzymatic incorporation of ¹⁸O at the C-terminus of peptides.[3] | Metabolic incorporation of heavy amino acids into proteins in living cells. | Chemical labeling of primary amines of peptides with isobaric tags.[11] |
| Multiplexing | Typically 2-plex. | Up to 3-plex (light, medium, heavy). | 4-plex, 8-plex, 10-plex, 16-plex, and higher.[12] |
| Applicability | Applicable to any protein sample, including tissues and clinical samples.[6] | Limited to metabolically active, dividing cells in culture.[11] | Applicable to any protein sample.[12] |
| Cost | Relatively low.[1] | Can be expensive due to the cost of labeled amino acids and cell culture media. | Reagents can be expensive. |
| Potential Issues | Incomplete labeling, back-exchange.[7] | Incomplete incorporation, arginine-to-proline conversion. | Ratio compression, interference from co-eluting peptides. |
Table 2: Example of Protein Abundance Ratios Determined by ¹⁸O Labeling in a Study of Adenovirus Serotypes
This table is a representation of the type of data obtained from an ¹⁸O labeling experiment, adapted from a study comparing two adenovirus serotypes.[5]
| Protein | Peptide Sequence | Ratio (Ad5 ¹⁸O / Ad2 ¹⁶O) |
| Hexon | AGLTNYAALR | 1.05 ± 0.10 |
| Hexon | VGGFAYNSK | 1.10 ± 0.12 |
| Penton base | TLLDALDSK | 0.98 ± 0.09 |
| Fiber | LGSAYDALK | 1.02 ± 0.11 |
Detailed Experimental Protocols
Protocol for Trypsin-Catalyzed ¹⁸O Labeling of Peptides
This protocol describes the general steps for labeling peptides with ¹⁸O using trypsin.
Materials:
-
Protein extract
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
H₂¹⁸O (≥95% isotopic purity)
-
H₂¹⁶O (deionized water)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Protein Reduction and Alkylation:
-
Resuspend the protein pellet in ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes.
-
-
Proteolytic Digestion (in H₂¹⁶O):
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration if present.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
¹⁸O Labeling:
-
Divide the digested peptide mixture into two equal aliquots.
-
Lyophilize both aliquots to dryness.
-
Resuspend one aliquot in H₂¹⁸O-containing ammonium bicarbonate buffer (the "heavy" sample).
-
Resuspend the other aliquot in H₂¹⁶O-containing ammonium bicarbonate buffer (the "light" sample).
-
Add a fresh aliquot of trypsin to both samples and incubate for 2-4 hours at 37°C to facilitate the oxygen exchange.
-
-
Quenching and Sample Pooling:
-
Quench the labeling reaction by adding formic acid to a final concentration of 0.1-1%.
-
Combine the "heavy" and "light" samples in a 1:1 ratio.
-
-
Desalting:
-
Desalt the pooled peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and lyophilize to dryness.
-
-
Mass Spectrometry Analysis:
-
Resuspend the desalted peptides in a solvent compatible with the mass spectrometer (e.g., 0.1% formic acid in water).
-
Analyze the sample by LC-MS/MS.
-
Mass Spectrometry Parameters for ¹⁸O Labeled Peptide Analysis
Instrument: Orbitrap-based mass spectrometer or other high-resolution instrument.
-
MS1 Scan:
-
Resolution: 60,000 - 120,000
-
Scan range: m/z 350-1500
-
AGC target: 1e6
-
Maximum injection time: 50 ms
-
-
Data-Dependent MS2 Scans:
-
TopN: 10-20 most intense precursors
-
Isolation window: 1.2-2.0 m/z
-
Collision energy: Normalized collision energy (NCE) of 27-30%
-
Resolution: 15,000 - 30,000
-
AGC target: 5e4
-
Maximum injection time: 100 ms
-
Mandatory Visualizations
Caption: General experimental workflow for quantitative proteomics using ¹⁸O labeling.
Caption: Simplified EGFR/MAPK signaling pathway. ¹⁸O labeling can quantify phosphorylation changes.
Caption: Decision tree for selecting a quantitative proteomics labeling strategy.
References
- 1. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18O stable isotope labeling in MS-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18O Stable Isotope Labeling in MS-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Proteolytic 18O labeling for comparative proteomics: model studies with two serotypes of adenovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein turnover [utmb.edu]
- 9. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
D-Glucose-18O as a non-radioactive metabolic tracer
An In-depth Technical Guide to D-Glucose-¹⁸O as a Non-Radioactive Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, offering a safe and powerful alternative to radioactive isotopes for elucidating the complex dynamics of biochemical pathways.[1] Among the available stable isotopes, such as ¹³C, ¹⁵N, and ²H, ¹⁸O provides a unique means to track the fate of oxygen atoms through metabolic networks.[2][3] D-Glucose labeled with ¹⁸O (D-Glucose-¹⁸O) serves as a non-radioactive metabolic tracer to investigate glucose metabolism, offering insights into glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP).[4][5]
The use of stable isotope tracers is particularly advantageous in human studies and drug development due to their complete safety.[1] This allows for repeated studies in the same subject, enabling individuals to serve as their own control and maximizing the informational content of each experiment.[1][6] By employing advanced analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can unambiguously track the incorporation of ¹⁸O from glucose into a multitude of downstream metabolites in parallel.[2][7] This capability is crucial for understanding disease pathogenesis, identifying novel drug targets, and evaluating the mechanism of action and off-target effects of therapeutic compounds.[8][9]
Core Principles of ¹⁸O-Glucose Tracing
The fundamental principle of D-Glucose-¹⁸O tracing involves introducing glucose with an enriched ¹⁸O atom into a biological system and monitoring its incorporation into downstream metabolites. The mass difference between ¹⁸O and the naturally abundant ¹⁶O allows for the detection and quantification of labeled molecules using mass spectrometry.[2]
When D-Glucose-¹⁸O is metabolized, the ¹⁸O atom is carried along the carbon backbone through various enzymatic reactions. For example, in glycolysis, the oxygen atoms on the glucose molecule are generally retained in the resulting pyruvate molecules. Subsequent entry into the TCA cycle or other branching pathways will transfer this isotopic label to a wide array of intermediates. Analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of isotopic labels) in these metabolites provides a quantitative measure of pathway activity, or metabolic flux.[4][10] This technique offers a dynamic view of cellular metabolism that cannot be achieved by simply measuring metabolite concentrations.[4]
Key Metabolic Pathways Analysis with D-Glucose-¹⁸O
Glycolysis and the Tricarboxylic Acid (TCA) Cycle
Glycolysis is the metabolic pathway that converts glucose into pyruvate.[11] When tracing with D-Glucose-¹⁸O (e.g., [1-¹⁸O]glucose), the ¹⁸O label is retained on the carboxyl group of pyruvate. This ¹⁸O-labeled pyruvate can then be converted to acetyl-CoA and enter the TCA cycle, a series of chemical reactions to release stored energy.[12] As the labeled acetyl-CoA is incorporated, the ¹⁸O atom can be traced through the various intermediates of the cycle, such as citrate, α-ketoglutarate, and malate. It is important to note that some reactions within the TCA cycle involve the addition of water, which can lead to the exchange and dilution of the ¹⁸O label. However, tracking the initial incorporation provides critical information on the flux of glucose-derived carbons into the cycle.[13]
Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway (PPP) is a metabolic pathway parallel to glycolysis that generates NADPH and precursors for nucleotide synthesis.[14] The PPP is divided into an oxidative phase and a non-oxidative phase. The oxidative phase involves the decarboxylation of glucose-6-phosphate. Tracing with specifically labeled D-Glucose-¹⁸O can help differentiate the flux through the PPP versus glycolysis. For instance, if the ¹⁸O is on a carbon that is lost as CO₂ during the oxidative phase, the label will not appear in downstream PPP intermediates like ribose-5-phosphate. Conversely, if the label is retained, its presence in nucleotides provides a direct measure of PPP-derived biosynthesis.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotopic labeling of metabolic water with 18 O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Glycolysis - Wikipedia [en.wikipedia.org]
- 12. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]
A Technical Guide to D-Glucose-¹⁸O: Commercial Availability, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, purity, synthesis, and analysis of D-Glucose-¹⁸O, a stable isotope-labeled monosaccharide crucial for metabolic research and diagnostic applications. This document serves as a valuable resource for professionals in drug development, biochemistry, and clinical research who utilize isotopic tracers to investigate cellular metabolism and disease pathways.
Commercial Availability and Purity
D-Glucose-¹⁸O is commercially available from several specialized chemical suppliers. The purity and isotopic enrichment of the product are critical parameters for experimental success and vary among vendors. The following tables summarize the currently available commercial sources and their product specifications.
Table 1: Commercial Suppliers of D-Glucose-¹⁸O
| Supplier | Product Name/Number | Positional Labeling | Isotopic Enrichment | Chemical Purity |
| MedChemExpress | HY-B0389S29 | Not specified | Not specified | 99.9%[1] |
| Omicron Biochemicals, Inc. | GLC-126 | D-[2-¹⁸O]glucose | >90 atom-% ¹⁸O | High Purity |
| Omicron Biochemicals, Inc. | GLC-168 | D-[UL-¹⁸O₆]glucose | >90 atom-% ¹⁸O | High Purity |
| Alfa Chemistry | ACMA00045826 | D-Glucose-¹⁸O-1 | Not specified | Not specified |
| Isotope Science / Alfa Chemistry | - | D-Glucose-¹⁸O-1 | Not specified | Not specified[2] |
| Biosynth | MG176394 | D-Glucose-6-¹⁸O | Not specified | Not specified[3] |
| Sigma-Aldrich (Isotec) | Custom Synthesis | Various | Custom | High Purity[4] |
| Cambridge Isotope Laboratories, Inc. | Custom Synthesis | Various | Custom | High Purity |
Table 2: Purity and Isotopic Enrichment Specifications
| Parameter | Typical Specification | Analytical Method(s) |
| Chemical Purity | >98% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Isotopic Enrichment | >90 atom-% ¹⁸O | Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS), NMR Spectroscopy |
| Positional Purity | Position-specific | NMR Spectroscopy |
Synthesis and Purification of D-Glucose-¹⁸O
The synthesis of D-Glucose-¹⁸O can be achieved through either chemical or enzymatic methods. The choice of method depends on the desired position of the ¹⁸O label and the required scale of production.
Representative Chemical Synthesis Protocol
A common strategy for introducing an ¹⁸O label at a specific hydroxyl group involves the protection of other hydroxyl groups, followed by nucleophilic substitution with H₂¹⁸O or an ¹⁸O-labeled reagent, and subsequent deprotection.
Experimental Protocol: Synthesis of D-[1-¹⁸O]Glucose (Representative)
-
Protection of D-Glucose: Start with the protection of the hydroxyl groups at C2, C3, C4, and C6 of D-glucose. This can be achieved by reacting D-glucose with a suitable protecting group, such as acetone in the presence of an acid catalyst to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Oxidation: The anomeric hydroxyl group at C1 is then selectively oxidized to a lactone using a mild oxidizing agent.
-
¹⁸O-Labeling: The lactone is subsequently hydrolyzed with ¹⁸O-labeled water (H₂¹⁸O) under acidic or basic conditions. This step incorporates the ¹⁸O atom at the C1 position.
-
Reduction: The resulting ¹⁸O-labeled lactone is reduced back to the hemiacetal using a reducing agent like sodium borohydride (NaBH₄).
-
Deprotection: Finally, the protecting groups are removed by acid hydrolysis to yield D-[1-¹⁸O]glucose.
Representative Enzymatic Synthesis Protocol
Enzymatic synthesis offers high specificity and can be used to label specific positions under mild reaction conditions.
Experimental Protocol: Enzymatic Synthesis of D-Glucose-¹⁸O (Representative)
-
Enzyme Selection: Choose an appropriate enzyme that catalyzes an oxygen exchange reaction with water. For example, enzymes involved in glycolysis or gluconeogenesis can be utilized.
-
Reaction Setup: Prepare a reaction mixture containing the starting material (e.g., a glucose derivative or a precursor), the selected enzyme, and a buffer prepared with a high enrichment of H₂¹⁸O.
-
Incubation: Incubate the reaction mixture under optimal conditions for the enzyme (temperature, pH) to allow for the incorporation of ¹⁸O.
-
Enzyme Inactivation and Product Isolation: Stop the reaction by inactivating the enzyme (e.g., by heating or pH change). The ¹⁸O-labeled glucose is then purified from the reaction mixture.
Purification Protocol
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of carbohydrates.
Experimental Protocol: HPLC Purification of D-Glucose-¹⁸O
-
Column Selection: Utilize a column suitable for carbohydrate separation, such as an amino-propyl or a specialized carbohydrate analysis column.
-
Mobile Phase: A typical mobile phase for carbohydrate separation on an amino column is a mixture of acetonitrile and water. The ratio can be optimized to achieve the best separation.
-
Sample Preparation: Dissolve the crude D-Glucose-¹⁸O in the mobile phase and filter it through a 0.22 µm filter before injection.
-
Chromatography: Inject the sample onto the HPLC system. Collect the fractions corresponding to the D-Glucose-¹⁸O peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified D-Glucose-¹⁸O.
Quality Control and Analytical Methods
Ensuring the chemical and isotopic purity of D-Glucose-¹⁸O is essential for its use in quantitative metabolic studies.
Chemical Purity Analysis by HPLC
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a refractive index (RI) or an evaporative light scattering detector (ELSD) is suitable for the analysis of underivatized glucose.
-
Column and Mobile Phase: Use the same column and mobile phase conditions as described in the purification protocol.
-
Analysis: Inject a known concentration of the purified D-Glucose-¹⁸O and compare the chromatogram to a certified reference standard of unlabeled D-glucose. The chemical purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
Isotopic Enrichment and Positional Analysis by Mass Spectrometry and NMR
Experimental Protocol: GC-MS Analysis
-
Derivatization: Convert the D-Glucose-¹⁸O to a volatile derivative, such as an aldonitrile acetate or a trimethylsilyl (TMS) ether, to make it amenable to gas chromatography.
-
Instrumentation: Use a GC-MS system with an electron ionization (EI) source.
-
GC Separation: Separate the derivatized glucose on a suitable capillary column.
-
MS Analysis: Acquire the mass spectrum of the derivatized D-Glucose-¹⁸O. The isotopic enrichment is calculated by comparing the ion intensities of the labeled and unlabeled fragments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of D-Glucose-¹⁸O in a suitable solvent, typically D₂O.
-
Instrumentation: Use a high-field NMR spectrometer.
-
¹³C NMR Spectroscopy: The incorporation of ¹⁸O causes a small upfield shift (isotope shift) in the resonance of the directly attached ¹³C atom. The isotopic enrichment can be quantified by comparing the integrals of the shifted and unshifted signals.
-
¹H NMR Spectroscopy: Can also be used to confirm the structure and purity of the compound.
Applications in Research and Drug Development
D-Glucose-¹⁸O is a powerful tool for tracing the metabolic fate of glucose in various biological systems.
Metabolic Flux Analysis
By introducing D-Glucose-¹⁸O into cell cultures or in vivo models, researchers can track the incorporation of the ¹⁸O label into downstream metabolites of pathways like glycolysis and the pentose phosphate pathway. This allows for the quantification of metabolic fluxes and the identification of metabolic reprogramming in disease states such as cancer and diabetes.
Positron Emission Tomography (PET) Imaging
While ¹⁸F-labeled glucose (¹⁸F-FDG) is the most common PET tracer for glucose metabolism, ¹⁸O-labeled compounds can be used in conjunction with other imaging modalities or as non-radioactive tracers in metabolic studies that inform PET imaging strategies.
Signaling Pathways and Experimental Workflows
Glycolysis and Pentose Phosphate Pathway
D-Glucose is a central molecule in cellular energy metabolism. The following diagram illustrates the major pathways of glucose metabolism that can be traced using D-Glucose-¹⁸O.
Experimental Workflow for Metabolic Tracing
The following diagram outlines a typical workflow for a metabolic tracing experiment using D-Glucose-¹⁸O in cell culture.
Logical Relationship for Purity Assessment
This diagram illustrates the logical flow for assessing the purity of a D-Glucose-¹⁸O sample.
References
Unveiling the Journey of a Labeled Molecule: A Technical Guide to D-[1-¹⁸O]glucose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of D-[1-¹⁸O]glucose, a stable isotope-labeled monosaccharide crucial for metabolic research. This document details experimental protocols for its application and visualizes its journey through key metabolic pathways, offering a vital resource for professionals in drug development and life sciences.
Core Physical and Chemical Properties
D-[1-¹⁸O]glucose is a form of D-glucose where the oxygen atom at the C1 position is replaced with the stable, non-radioactive isotope ¹⁸O. This isotopic substitution results in a molecule with a slightly higher molecular weight than its natural counterpart but with nearly identical physical and chemical properties. The primary utility of this labeling is to trace the metabolic fate of the glucose molecule in biological systems.
Physical Properties
The physical properties of D-[1-¹⁸O]glucose are essentially the same as those of unlabeled D-glucose. The single isotopic substitution has a negligible impact on bulk physical characteristics such as melting point, boiling point, and solubility.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₅¹⁸O | N/A |
| Molecular Weight | ~182.16 g/mol | [1] |
| Appearance | White crystalline solid | [2][3] |
| Melting Point | α-D-glucose: 146 °C; β-D-glucose: 150 °C | [1][4] |
| Solubility in Water | 909 g/L (at 25 °C) | [1] |
| Density | 1.54 g/cm³ | [5][6] |
| Stability | Stable. Should be stored at room temperature away from light and moisture.[7][8] |
Chemical Properties
The chemical reactivity of D-[1-¹⁸O]glucose is analogous to that of D-glucose. The ¹⁸O label at the anomeric carbon (C1) allows for the precise tracking of this atom through various enzymatic reactions. Key chemical characteristics include:
-
Reducing Sugar: The presence of a hemiacetal group allows it to act as a reducing agent.
-
Glycosidic Bond Formation: The hydroxyl group at the anomeric carbon can react with alcohols or other sugar moieties to form glycosides. The ¹⁸O label is critical in studying the mechanisms of these reactions.
-
Metabolic Tracer: The most significant chemical property is its function as a tracer in metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and gluconeogenesis.[9][10][11] The fate of the ¹⁸O label can be monitored using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[9][12]
Experimental Protocols
The use of D-[1-¹⁸O]glucose in metabolic research involves its introduction into a biological system and subsequent analysis of its incorporation into various metabolites. Below are generalized protocols for a typical isotope tracing experiment.
Synthesis of D-[1-¹⁸O]glucose
Several methods can be employed for the synthesis of D-[1-¹⁸O]glucose. A common laboratory-scale approach involves enzymatic synthesis:
-
Enzymatic Exchange: A straightforward method involves the use of an enzyme that catalyzes the exchange of the oxygen at the C1 position with ¹⁸O from H₂¹⁸O. Aldose-1-epimerase (mutarotase) can facilitate this exchange.
-
Reaction Setup: D-glucose is dissolved in a buffered solution containing a high enrichment of H₂¹⁸O.
-
Enzyme Addition: Aldose-1-epimerase is added to the solution to catalyze the mutarotation process, which involves the opening of the pyranose ring to form the open-chain aldehyde. This intermediate is in equilibrium with its hydrate, allowing for the incorporation of ¹⁸O from the solvent at the C1 carbonyl group.
-
Incubation: The reaction mixture is incubated under controlled temperature and pH to allow for sufficient isotopic exchange.
-
Purification: The labeled D-[1-¹⁸O]glucose is then purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).
-
Verification: The isotopic enrichment and position of the label are confirmed by mass spectrometry and/or NMR spectroscopy.
Metabolic Labeling in Cell Culture
This protocol outlines the general steps for tracing the metabolism of D-[1-¹⁸O]glucose in cultured mammalian cells.
-
Cell Culture: Cells are grown in a standard culture medium to the desired confluency.
-
Medium Exchange: The standard medium is replaced with a medium containing D-[1-¹⁸O]glucose as the sole glucose source. The concentration of the labeled glucose should be similar to that of the original medium to avoid metabolic perturbations.
-
Incubation: Cells are incubated with the labeling medium for a specific period. The duration depends on the metabolic pathway being studied and the turnover rate of the metabolites of interest. Time-course experiments are often performed to capture the kinetics of labeling.
-
Metabolite Extraction: After incubation, the cells are rapidly quenched to halt metabolic activity. This is typically achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: The cell extracts are then processed to separate the intracellular metabolites from other cellular components. This may involve centrifugation and lyophilization.
Analysis by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for detecting and quantifying isotopically labeled metabolites.
-
Derivatization: Depending on the analytical platform (e.g., gas chromatography-mass spectrometry, GC-MS), extracted metabolites may need to be derivatized to increase their volatility and thermal stability.
-
Instrumentation: The derivatized samples are injected into the GC-MS or directly infused into a liquid chromatography-mass spectrometry (LC-MS) system.
-
Data Acquisition: The mass spectrometer is set to detect the mass-to-charge ratios (m/z) of the metabolites of interest. The presence of the ¹⁸O isotope will result in a mass shift of +2 Da for the molecular ion of D-[1-¹⁸O]glucose and any downstream metabolites that retain the label.
-
Data Analysis: The fractional enrichment of ¹⁸O in each metabolite is calculated by comparing the peak intensities of the labeled (M+2) and unlabeled (M) ions. This information is used to determine the relative flux through different metabolic pathways.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about the position of the isotopic label within a molecule.
-
Sample Preparation: The extracted and purified metabolites are dissolved in a suitable deuterated solvent (e.g., D₂O).
-
¹³C NMR: While ¹⁸O is not directly NMR-active, its presence can induce a small upfield shift in the resonance of the directly attached ¹³C nucleus (an isotope effect). By comparing the ¹³C NMR spectrum of the labeled sample to that of an unlabeled standard, the position and extent of ¹⁸O incorporation can be determined.[13][14]
-
Data Analysis: The integration of the shifted and unshifted peaks provides a quantitative measure of isotopic enrichment at a specific atomic position.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the flow of the ¹⁸O label from D-[1-¹⁸O]glucose through key metabolic pathways.
References
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. ck12.org [ck12.org]
- 4. quora.com [quora.com]
- 5. D(+)-Glucose CAS#: 50-99-7 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 50-99-7 CAS MSDS (D(+)-Glucose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. D-Glucose (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-420-0.25 [isotope.com]
- 9. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracking the carbons supplying gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. 18O Isotope Labeling Combined with 31P Nuclear Magnetic Resonance Spectroscopy for Accurate Quantification of Hydrolyzable Phosphorus Species in Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vivo D-Glucose-¹⁸O Infusion Studies: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for conducting in vivo D-Glucose-¹⁸O infusion studies to investigate glucose metabolism. The use of stable isotopes, such as ¹⁸O-labeled glucose, offers a powerful and safe method to trace the metabolic fate of glucose and quantify various aspects of its metabolism in living organisms. This technique is invaluable for understanding the pathophysiology of metabolic diseases and for evaluating the efficacy of novel therapeutic agents.
Introduction
Stable isotope tracers have become an indispensable tool in metabolic research, allowing for the dynamic assessment of metabolic pathways in vivo.[1] D-Glucose-¹⁸O, a non-radioactive isotopologue of glucose, can be infused into animal models to trace the flux of glucose through various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. By measuring the incorporation of ¹⁸O into downstream metabolites, researchers can gain quantitative insights into glucose transport, uptake, and utilization by different tissues. This approach is particularly useful for studying insulin resistance, diabetes, and other metabolic disorders. The primed constant infusion of stable isotope-labeled glucose is a well-established method for quantifying glucose kinetics.[1]
Key Concepts and Applications
-
Glucose Flux: Determination of the whole-body rate of glucose appearance (Ra) and disappearance (Rd).
-
Tissue-Specific Glucose Uptake: Quantifying the rate of glucose uptake by individual tissues.
-
Metabolic Fate Tracing: Following the ¹⁸O label to elucidate the activity of downstream metabolic pathways. For instance, the incorporation of ¹⁸O into lactate can provide insights into glycolytic flux, while its presence in TCA cycle intermediates can indicate oxidative metabolism.[2]
-
Drug Efficacy Studies: Evaluating the impact of therapeutic interventions on glucose metabolism.
Experimental Protocol
This protocol outlines a primed-constant infusion of D-Glucose-¹⁸O in a rodent model. The specific parameters may need to be optimized based on the animal model, research question, and available analytical instrumentation.
I. Animal Preparation
-
Acclimatization: House animals in a controlled environment (temperature, light-dark cycle) for at least one week prior to the experiment to minimize stress.
-
Fasting: Fast animals overnight (typically 6-8 hours) to achieve a basal metabolic state.[3] Water should be available ad libitum.
-
Catheterization (Optional but Recommended): For conscious and freely moving animal studies, surgical implantation of catheters in a vessel (e.g., jugular vein for infusion and carotid artery for sampling) is recommended several days prior to the study to allow for recovery. This minimizes stress during the experiment.
II. Tracer Preparation
-
D-Glucose-¹⁸O Stock Solution: Prepare a sterile stock solution of D-Glucose-¹⁸O in saline. The concentration will depend on the desired infusion rate and the size of the animal.
-
Priming Bolus Dose: The priming dose is a single, larger dose of the tracer administered at the beginning of the infusion to rapidly achieve isotopic steady-state in the plasma. A typical starting point for a priming bolus of a glucose tracer is around 14.0 µmol/kg.[1]
-
Continuous Infusion Solution: Prepare the infusion solution with a lower concentration of D-Glucose-¹⁸O for the continuous infusion.
III. Infusion Procedure
-
Baseline Blood Sample: Collect a small blood sample (e.g., 50-100 µL) prior to the start of the infusion (t=0) to determine background isotopic enrichment.
-
Priming Bolus Injection: Administer the priming bolus of D-Glucose-¹⁸O intravenously.
-
Continuous Infusion: Immediately following the bolus, start the continuous infusion of D-Glucose-¹⁸O using a calibrated syringe pump. A typical infusion rate for a glucose tracer is around 11.5 µmol/kg/hr.[1] The infusion should be maintained for a period sufficient to reach isotopic steady-state, typically 90-120 minutes.
-
Blood Sampling: Collect arterial or venous blood samples at regular intervals during the infusion (e.g., t = 90, 100, 110, 120 minutes) to confirm that isotopic steady-state has been achieved.[1]
-
Tissue Collection: At the end of the infusion period, anesthetize the animal and collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue, brain). Tissues should be rapidly freeze-clamped in liquid nitrogen to quench metabolic activity and stored at -80°C until analysis.
IV. Sample Processing and Analysis
-
Plasma Separation: Centrifuge blood samples to separate plasma.
-
Metabolite Extraction: Extract metabolites from plasma and tissue samples using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Derivatization (if necessary): Some analytical methods may require derivatization of glucose and other metabolites to improve their volatility and ionization efficiency for mass spectrometry.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of D-Glucose-¹⁸O and its downstream metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
Quantitative data from D-Glucose-¹⁸O infusion studies should be summarized in clearly structured tables to facilitate comparison between experimental groups.
| Parameter | Control Group | Treatment Group | p-value |
| Animal Characteristics | |||
| Body Weight (g) | |||
| Fasting Blood Glucose (mg/dL) | |||
| Fasting Plasma Insulin (ng/mL) | |||
| Infusion Parameters | |||
| Priming Bolus Dose (µmol/kg) | 14.0 | 14.0 | N/A |
| Infusion Rate (µmol/kg/hr) | 11.5 | 11.5 | N/A |
| Glucose Kinetics | |||
| Glucose Rate of Appearance (Ra) (mg/kg/min) | |||
| Glucose Rate of Disappearance (Rd) (mg/kg/min) | |||
| Metabolic Clearance Rate (mL/kg/min) | |||
| Tissue-Specific Glucose Uptake (nmol/g/min) | |||
| Skeletal Muscle | |||
| Adipose Tissue | |||
| Brain | |||
| Liver | |||
| Metabolite Enrichment (MPE) | |||
| Plasma [¹⁸O]Lactate | |||
| Tissue [¹⁸O]TCA Intermediates |
MPE: Molar Percent Enrichment
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo D-Glucose-¹⁸O infusion studies.
Signaling Pathways
The regulation of glucose metabolism is intricately linked to various cellular signaling pathways. The insulin signaling pathway plays a central role in promoting glucose uptake and utilization.
Caption: Insulin signaling pathway regulating glucose uptake and metabolism.
Metabolic Fate of ¹⁸O from D-Glucose
When D-Glucose-¹⁸O is metabolized, the ¹⁸O label can be traced through several key pathways. The position of the ¹⁸O label on the glucose molecule will determine its initial fate. Assuming the label is on one of the hydroxyl groups, it can be incorporated into various downstream metabolites.
-
Glycolysis: During glycolysis, the oxygen atoms of the glucose backbone are retained in the resulting pyruvate molecules. Subsequent conversion of pyruvate to lactate will also retain the ¹⁸O.
-
TCA Cycle: When pyruvate enters the TCA cycle via acetyl-CoA, the ¹⁸O can be incorporated into TCA cycle intermediates. The specific labeling patterns of these intermediates can provide information about the relative activities of different enzymes in the cycle.[2]
-
Gluconeogenesis: The ¹⁸O label can also be traced through the reverse pathway of glycolysis, providing insights into the rate of endogenous glucose production. Water enriched with ¹⁸O is a potential tracer for evaluating the sources of glucose and glycogen synthesis.[4]
Caption: Simplified metabolic fate of ¹⁸O from D-Glucose-¹⁸O.
References
- 1. metsol.com [metsol.com]
- 2. Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic incorporation of H218 O into specific glucose-6-phosphate oxygens by red-blood-cell lysates as observed by 13 C isotope-shifted NMR signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Glucose-¹⁸O Labeling Experiments in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with D-Glucose-¹⁸O is a powerful technique for elucidating the dynamics of metabolic pathways in vitro. Unlike the more commonly used ¹³C-glucose, which traces the carbon backbone of the molecule, D-Glucose-¹⁸O allows researchers to track the fate of oxygen atoms from glucose as they are incorporated into various downstream metabolites. This provides unique insights into specific enzymatic reactions and pathways where oxygen exchange occurs, such as glycolysis, the pentose phosphate pathway (PPP), and de novo lipogenesis. These application notes provide an overview of the utility of D-Glucose-¹⁸O labeling and detailed protocols for its implementation in cell culture experiments.
Applications of D-Glucose-¹⁸O Labeling
D-Glucose-¹⁸O labeling is particularly advantageous for:
-
Quantifying Pentose Phosphate Pathway (PPP) Activity: The oxidative phase of the PPP involves the decarboxylation of glucose-6-phosphate, where an oxygen atom from glucose is incorporated into the resulting carboxyl group of 6-phosphogluconate. By tracking the ¹⁸O label, the flux through the PPP can be distinguished from glycolysis.
-
Investigating Glycolytic Flux: While ¹³C-glucose is a primary tool for measuring glycolytic flux, ¹⁸O-glucose can provide complementary information on the activity of specific enzymes within the pathway that involve oxygen exchange reactions.
-
Elucidating De Novo Lipogenesis: The synthesis of fatty acids from glucose involves the incorporation of oxygen atoms from acetyl-CoA. D-Glucose-¹⁸O can be used to trace the contribution of glucose-derived oxygen to the newly synthesized lipid pool.
-
Studying Tricarboxylic Acid (TCA) Cycle Dynamics: Oxygen atoms from glucose-derived pyruvate can be incorporated into TCA cycle intermediates. ¹⁸O labeling can help to dissect the contributions of different substrates to the TCA cycle.
-
Probing Redox Metabolism: The transfer of oxygen atoms is central to many redox reactions. D-Glucose-¹⁸O can be a valuable tool for studying cellular redox homeostasis.
Experimental Protocols
Protocol 1: D-Glucose-¹⁸O Labeling in Adherent Cell Culture for Metabolic Flux Analysis
This protocol describes the general procedure for labeling adherent cells with D-Glucose-¹⁸O and preparing cell extracts for mass spectrometry analysis.
Materials:
-
Adherent cells of interest (e.g., cancer cell line)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free version of the complete cell culture medium
-
D-Glucose-¹⁸O (ensure high isotopic purity)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate Buffered Saline (PBS), ice-cold
-
0.9% NaCl solution, ice-cold
-
Trypsin-EDTA
-
Sterile, cell culture-grade water
-
Extraction solvent: 80% methanol / 20% water, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Liquid nitrogen
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.
-
Culture cells in complete medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
-
Preparation of ¹⁸O-Glucose Labeling Medium:
-
Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-¹⁸O to the desired final concentration (typically the same as the standard medium, e.g., 25 mM for DMEM).
-
Add 10% dialyzed FBS to the labeling medium. The use of dialyzed FBS is critical to minimize the presence of unlabeled glucose.
-
Sterile-filter the complete labeling medium.
-
-
Isotope Labeling:
-
When cells reach the desired confluency, aspirate the growth medium.
-
Wash the cells once with pre-warmed, ice-cold PBS to remove residual medium.
-
Add the pre-warmed ¹⁸O-Glucose labeling medium to each well.
-
Incubate the cells for a time course determined by the specific metabolic pathway of interest (e.g., minutes for rapid glycolytic flux, hours for incorporation into lipids). A time-course experiment is recommended to determine the optimal labeling duration.
-
-
Metabolite Extraction:
-
At the end of the labeling period, place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites. Aspirate the wash solution completely.
-
Immediately add a sufficient volume of pre-chilled (-80°C) 80% methanol extraction solvent to each well (e.g., 1 mL for a 6-well plate).
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Flash-freeze the tubes in liquid nitrogen to quench all enzymatic activity.
-
Samples can be stored at -80°C until analysis.
-
-
Sample Preparation for Mass Spectrometry:
-
Thaw the samples on ice.
-
Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new pre-chilled tube.
-
The metabolite extract is now ready for analysis by mass spectrometry (e.g., GC-MS or LC-MS).
-
Data Presentation
Quantitative data from D-Glucose-¹⁸O labeling experiments are typically presented as the Mass Isotopomer Distribution (MID) of key metabolites. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes). This data can be used to calculate metabolic flux ratios.
Table 1: Hypothetical Mass Isotopomer Distribution of Key Glycolytic and PPP Metabolites after D-Glucose-¹⁸O Labeling
| Metabolite | Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treatment | Fold Change (Treatment/Control) |
| Glucose-6-Phosphate | M+0 | 5.0 | 4.0 | 0.80 |
| M+2 | 95.0 | 96.0 | 1.01 | |
| 6-Phosphogluconate | M+0 | 40.0 | 20.0 | 0.50 |
| M+2 | 60.0 | 80.0 | 1.33 | |
| Fructose-6-Phosphate | M+0 | 10.0 | 8.0 | 0.80 |
| M+2 | 90.0 | 92.0 | 1.02 | |
| Lactate | M+0 | 25.0 | 15.0 | 0.60 |
| M+1 | 75.0 | 85.0 | 1.13 | |
| Ribose-5-Phosphate | M+0 | 50.0 | 30.0 | 0.60 |
| M+1 | 50.0 | 70.0 | 1.40 |
Note: M+n represents the isotopologue with 'n' ¹⁸O atoms incorporated. The specific isotopologues observed will depend on the position of the ¹⁸O label in the starting D-Glucose molecule.
Table 2: Calculated Metabolic Flux Ratios
| Flux Ratio | Calculation | Value - Control | Value - Treatment | Interpretation |
| PPP / Glycolysis | (M+1 Lactate) / (M+2 Lactate from Pyruvate) | 0.25 | 0.40 | Increased relative flux through the Pentose Phosphate Pathway in the treatment group. |
| De Novo Palmitate Synthesis | (Σ M+n Palmitate) / Total Palmitate | 0.10 | 0.15 | Increased contribution of glucose to fatty acid synthesis in the treatment group. |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for D-Glucose-¹⁸O labeling in cell culture.
Glycolysis and Pentose Phosphate Pathway
Caption: Tracing of ¹⁸O from D-Glucose through Glycolysis and the PPP.
Application Note: Mass Spectrometry Methods for D-Glucose-¹⁸O Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction D-Glucose labeled with the stable isotope oxygen-18 (D-Glucose-¹⁸O) is a powerful tool in metabolic research. It serves as a tracer to investigate metabolic pathways such as glycolysis, gluconeogenesis, and the pentose phosphate pathway, providing insights into cellular metabolism and disease states.[1][2][3] It is also frequently used as an internal standard for the precise quantification of glucose in complex biological matrices by isotope dilution mass spectrometry.[1][4][5] The two primary analytical platforms for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each with distinct sample preparation requirements and analytical advantages.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a robust and widely used technique for glucose analysis. However, due to the low volatility of sugars, a chemical derivatization step is mandatory to convert glucose into a more volatile and thermally stable compound suitable for gas chromatography.[2][6] Common derivatization strategies include silylation and acetylation, which reduce the polarity of the hydroxyl groups.[2][7]
Experimental Workflow for GC-MS Analysis
The general workflow for preparing and analyzing biological samples for D-Glucose-¹⁸O by GC-MS involves sample cleanup, derivatization, and instrumental analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shimadzu.co.kr [shimadzu.co.kr]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The accurate determination of serum glucose by isotope dilution mass spectrometry--two methods. | Sigma-Aldrich [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
Quantifying D-Glucose-¹⁸O Enrichment in Plasma Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of stable isotopes as tracers in metabolic research provides a powerful tool for elucidating the dynamics of biochemical pathways in vivo. D-Glucose labeled with the stable isotope oxygen-18 (D-Glucose-¹⁸O) is a valuable tracer for investigating glucose metabolism, including glycolysis, gluconeogenesis, and the pentose phosphate pathway.[1] Its use allows for the quantitative assessment of glucose fluxes and the contribution of various metabolic routes to glucose production and utilization. This application note provides detailed protocols for the quantification of D-Glucose-¹⁸O enrichment in plasma samples using gas chromatography-mass spectrometry (GC-MS), a widely adopted and robust analytical technique for this purpose. The methodologies outlined are intended for researchers, scientists, and professionals in drug development engaged in metabolic studies.
Principle
The quantification of D-Glucose-¹⁸O enrichment in plasma relies on the principles of isotope dilution mass spectrometry. A known amount of isotopically labeled glucose (the tracer) is introduced into the biological system. After a period of equilibration, a plasma sample is collected. The glucose from the plasma, which is a mixture of the endogenous (unlabeled) and the tracer (labeled) glucose, is then extracted, derivatized to enhance its volatility, and analyzed by GC-MS.[2] The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), allowing for the distinct detection of the derivatized forms of unlabeled glucose and D-Glucose-¹⁸O. The ratio of the labeled to unlabeled glucose provides a measure of the tracer enrichment in the plasma pool.
Application in Metabolic Research
The measurement of D-Glucose-¹⁸O enrichment in plasma is instrumental in several areas of metabolic research and drug development:
-
Gluconeogenesis and Glycogenolysis: By administering ¹⁸O-labeled water (H₂¹⁸O), the incorporation of ¹⁸O into newly synthesized glucose can be measured, providing a direct assessment of the rate of gluconeogenesis.[3][4] The rate of glycogenolysis can then be calculated by subtracting the rate of gluconeogenesis from the total rate of glucose appearance.[3]
-
Glucose Turnover: The rate of appearance (Ra) and disappearance (Rd) of glucose in the plasma can be determined by infusing D-Glucose-¹⁸O at a constant rate and measuring its dilution by endogenous glucose.
-
Drug Efficacy Studies: The effect of therapeutic agents on glucose metabolism can be quantitatively assessed by measuring changes in glucose fluxes in response to the drug treatment.
-
Disease Pathophysiology: Understanding alterations in glucose metabolism in diseases such as diabetes, obesity, and cancer can be facilitated by tracing the fate of D-Glucose-¹⁸O.[2]
Experimental Protocols
Plasma Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The main goal is to remove proteins and other interfering substances from the plasma before analysis.
Materials:
-
Plasma samples collected in EDTA or heparin tubes
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.3 N Barium hydroxide
-
0.3 N Zinc sulfate
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Deproteinization (Methanol/Acetonitrile Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol or acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Incubate the samples on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Deproteinization (Barium Hydroxide/Zinc Sulfate Precipitation):
-
Drying:
-
Dry the supernatant completely under a stream of nitrogen or using a centrifugal vacuum concentrator. The dried extract is now ready for derivatization.
-
Derivatization for GC-MS Analysis
Glucose is a non-volatile sugar and requires chemical derivatization to increase its volatility for GC-MS analysis.[2] The methoxime-trimethylsilyl (MO-TMS) derivatization is a common and robust method.
Materials:
-
Dried plasma extract
-
Pyridine
-
Methoxyamine hydrochloride
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heating block or oven
Protocol:
-
Methoximation:
-
To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Vortex to dissolve the residue.
-
Incubate at 60°C for 30 minutes.
-
-
Silylation:
-
To the methoximated sample, add 80 µL of MSTFA with 1% TMCS.
-
Vortex the mixture.
-
Incubate at 60°C for 30 minutes to complete the silylation reaction.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
The derivatized glucose is analyzed by GC-MS to separate and detect the different isotopic forms.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC-MS Parameters:
| Parameter | Setting |
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Split Ratio | 10:1 to 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Program | |
| Initial Temperature | 150°C, hold for 1 min |
| Ramp 1 | 10°C/min to 250°C |
| Ramp 2 | 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) for MO-TMS Glucose:
For the MO-TMS derivative of glucose, characteristic fragment ions are monitored. The specific m/z values will depend on the position of the ¹⁸O label in the glucose molecule. For a generally labeled D-Glucose-¹⁸O, one would monitor the following ions:
-
Unlabeled Glucose (¹⁶O): m/z 319 (representing a major fragment of the derivatized glucose)
-
¹⁸O-labeled Glucose: m/z 321 (representing the same fragment with one ¹⁸O atom)
The ratio of the peak areas of m/z 321 to m/z 319 is used to calculate the isotopic enrichment.
Data Presentation
The quantitative data for D-Glucose-¹⁸O enrichment should be presented in a clear and structured format to allow for easy comparison between different experimental conditions or groups.
Table 1: Example of D-Glucose-¹⁸O Enrichment Data in Plasma
| Sample ID | Treatment Group | Time Point (min) | Peak Area (m/z 319) | Peak Area (m/z 321) | Enrichment (%) |
| P01-A | Control | 0 | 1.50E+07 | 7.50E+04 | 0.50 |
| P01-B | Control | 60 | 1.45E+07 | 1.16E+06 | 8.00 |
| P02-A | Drug X | 0 | 1.52E+07 | 7.60E+04 | 0.50 |
| P02-B | Drug X | 60 | 1.48E+07 | 1.48E+06 | 10.00 |
Enrichment (%) is calculated as: [Peak Area (m/z 321) / (Peak Area (m/z 319) + Peak Area (m/z 321))] x 100
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of D-Glucose-¹⁸O enrichment in plasma samples.
References
- 1. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.co.kr [shimadzu.co.kr]
- 3. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enrichment of hepatic glycogen and plasma glucose from H₂18O informs gluconeogenic and indirect pathway fluxes in naturally feeding mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Glucose Flux in Tissues Using D-Glucose-¹⁸O
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glucose metabolism is fundamental to understanding a wide range of physiological and pathological states, including diabetes, obesity, cancer, and neurological disorders.[1][2] Measuring the rate of glucose uptake and its subsequent metabolic fate within specific tissues, known as glucose flux, provides critical insights into cellular bioenergetics and the efficacy of therapeutic interventions. Stable isotope tracers, such as D-Glucose-¹⁸O, offer a powerful and safe method for quantifying these dynamic processes in vivo.[3][4][5]
D-Glucose-¹⁸O is a non-radioactive, stable isotope-labeled form of glucose where one or more of the oxygen atoms are replaced with the heavy isotope, ¹⁸O.[3] When introduced into a biological system, the ¹⁸O-labeled glucose is transported into cells and enters metabolic pathways alongside unlabeled glucose. By using mass spectrometry to detect and quantify the incorporation of ¹⁸O into downstream metabolites, researchers can trace the path of glucose and calculate its flux through various metabolic routes.[6][7][8]
These application notes provide a comprehensive overview and detailed protocols for utilizing D-Glucose-¹⁸O to measure tissue-specific glucose flux.
Principle of the Method
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of D-Glucose-¹⁸O is administered to the subject, typically via intravenous infusion to achieve a steady-state enrichment in the plasma.[4][9] Tissues are then collected, and metabolites are extracted. The ratio of ¹⁸O-labeled to unlabeled (¹⁶O) metabolites is measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6][8] This ratio, along with the plasma enrichment of the tracer, allows for the calculation of glucose uptake and flux through specific pathways within the tissue.
Applications in Research and Drug Development
-
Understanding Disease Pathophysiology: Quantifying alterations in glucose metabolism in diseases like cancer, where the Warburg effect leads to increased glycolysis, or in diabetes, where insulin resistance impairs glucose uptake in peripheral tissues.[2]
-
Pharmacodynamic Studies: Assessing the in vivo effects of novel drugs on glucose metabolism in target tissues. This can provide crucial information on a drug's mechanism of action and efficacy.[2]
-
Metabolic Phenotyping: Characterizing the metabolic profiles of different tissues under various physiological or experimental conditions.
-
Tracing Metabolic Fates: Determining the contribution of glucose to various metabolic pathways, such as the pentose phosphate pathway (PPP), TCA cycle, and biosynthesis of amino acids and lipids.[10]
Experimental Workflow Overview
The general workflow for a D-Glucose-¹⁸O tracing study involves several key stages, from animal preparation to data analysis.
Caption: Experimental workflow for in vivo glucose flux measurement using D-Glucose-¹⁸O.
Metabolic Fate of ¹⁸O from D-Glucose
Upon entering the cell, D-Glucose-¹⁸O is phosphorylated to Glucose-6-Phosphate-¹⁸O. From here, the ¹⁸O label can be traced through various interconnected pathways.
Caption: Simplified metabolic pathways for tracing D-Glucose-¹⁸O.
Protocol: Measurement of Tissue-Specific Glucose Flux Using D-Glucose-¹⁸O
This protocol describes a primed-constant infusion method in a rodent model to achieve steady-state plasma enrichment of D-Glucose-¹⁸O for the analysis of glucose flux in tissues like skeletal muscle, adipose tissue, and heart.
Materials and Reagents
-
D-Glucose-¹⁸O (ensure high isotopic purity)
-
Saline solution (0.9% NaCl), sterile
-
Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools for catheter implantation
-
Infusion pump
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Liquid nitrogen
-
Cryogenic storage vials
-
Tissue homogenizer
-
Reagents for metabolite extraction (e.g., 80% methanol, chloroform, water)
-
LC-MS or GC-MS system
Experimental Procedure
Part 1: Animal Preparation and Catheterization (5-7 days prior to experiment)
-
Acclimate animals to the housing conditions for at least one week.
-
Perform survival surgery to implant a chronic indwelling catheter into the jugular vein for tracer infusion.
-
Allow animals to recover for 5-7 days to ensure they have returned to their pre-surgical body weight and normal behavior.
Part 2: D-Glucose-¹⁸O Infusion and Sample Collection
-
Fast the animals overnight (~12-15 hours) to achieve a basal metabolic state.
-
On the day of the experiment, place the animal in a metabolic cage and connect the jugular vein catheter to the infusion pump.
-
Priming Bolus: Administer an initial bolus injection of D-Glucose-¹⁸O to rapidly raise the plasma enrichment to the target steady-state level. The exact amount should be optimized based on the animal model and infusion rate.
-
Constant Infusion: Immediately following the bolus, begin a continuous intravenous infusion of D-Glucose-¹⁸O at a constant rate.[4][9] A typical infusion duration is 120-180 minutes to ensure isotopic steady state in the plasma and tissues.
-
Blood Sampling: Collect small blood samples (~20-30 µL) from the tail vein or another appropriate site at timed intervals (e.g., 0, 90, 100, 110, and 120 minutes) to monitor the plasma enrichment of D-Glucose-¹⁸O and confirm steady state.[9]
-
Tissue Collection: At the end of the infusion period, anesthetize the animal deeply.
-
Rapidly excise the tissues of interest (e.g., gastrocnemius muscle, epididymal white adipose tissue, heart).
-
Immediately freeze-clamp the tissues in liquid nitrogen to halt all metabolic activity.[11]
-
Store the frozen tissue samples at -80°C until metabolite extraction.
Part 3: Sample Processing and Analysis
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C.
-
Metabolite Extraction from Tissue: a. Weigh the frozen tissue (~20-50 mg) in a pre-chilled tube. b. Add a cold extraction solvent (e.g., 80% methanol) and homogenize the tissue thoroughly on ice. c. Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris. d. Collect the supernatant containing the metabolites.
-
Mass Spectrometry Analysis: a. Analyze the extracted metabolites using a suitable LC-MS/MS or GC-MS method. b. For GC-MS, derivatization of the metabolites is typically required. c. Develop a method to specifically detect and quantify the different isotopologues of glucose, glucose-6-phosphate, lactate, and other relevant downstream metabolites. The mass shift of +2 Da will indicate the incorporation of one ¹⁸O atom.
-
Data Analysis and Flux Calculation: a. Determine the isotopic enrichment of metabolites in the tissue extracts and in the plasma. b. Calculate the fractional contribution of the tracer to the metabolite pools. c. Glucose uptake and flux can be calculated using established metabolic modeling equations, taking into account the plasma tracer enrichment and the tissue enrichment of the labeled metabolites.
Data Presentation
Quantitative data from such experiments should be organized to allow for clear comparison between different experimental groups or tissues.
Table 1: Example Data for Glucose Flux in Different Tissues (Note: The following data is illustrative and not from a specific D-Glucose-¹⁸O experiment, as such data was not available in the search results. It is presented to demonstrate the expected data structure.)
| Tissue | Experimental Group | Plasma Glucose-¹⁸O Enrichment (%) | Tissue Glucose-6-Phosphate-¹⁸O Enrichment (%) | Calculated Glucose Uptake Rate (nmol/g/min) |
| Skeletal Muscle | Control | 5.2 ± 0.4 | 3.8 ± 0.3 | 15.6 ± 2.1 |
| Drug-Treated | 5.1 ± 0.5 | 5.5 ± 0.4 | 22.8 ± 3.5 | |
| Adipose Tissue | Control | 5.2 ± 0.4 | 2.1 ± 0.2 | 8.7 ± 1.5 |
| Drug-Treated | 5.1 ± 0.5 | 2.0 ± 0.3 | 8.5 ± 1.8 | |
| Heart | Control | 5.2 ± 0.4 | 4.5 ± 0.5 | 45.2 ± 5.3 |
| Drug-Treated | 5.1 ± 0.5 | 4.6 ± 0.6 | 46.1 ± 6.1 |
Conclusion
The use of D-Glucose-¹⁸O combined with mass spectrometry is a robust technique for the quantitative analysis of glucose flux in specific tissues. This approach provides invaluable data for basic research and preclinical drug development, enabling a deeper understanding of metabolic regulation in health and disease. The protocols and information provided herein serve as a comprehensive guide for researchers aiming to implement this powerful methodology.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. metsol.com [metsol.com]
- 5. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.drum.lib.umd.edu [api.drum.lib.umd.edu]
- 9. metsol.com [metsol.com]
- 10. pnas.org [pnas.org]
- 11. U Mass - Organ-specific glucose uptake protocol v1 [protocols.io]
Application Notes and Protocols for D-Glucose-¹⁸O Tracer Studies in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracers are invaluable tools in metabolic research, enabling the elucidation of pathway dynamics and the quantification of metabolic fluxes. D-Glucose labeled with the stable isotope oxygen-18 (D-Glucose-¹⁸O) at the C1 position offers a powerful approach to trace the fate of the oxygen atom from glucose through central carbon metabolism. This allows for the investigation of pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP), providing insights into cellular bioenergetics and biosynthesis. These studies are particularly relevant in fields like oncology and metabolic diseases, where alterations in glucose metabolism are a hallmark.
These application notes provide a comprehensive guide to designing and conducting D-Glucose-¹⁸O tracer experiments, from cell culture and labeling to sample analysis by mass spectrometry and data interpretation.
I. Experimental Design Considerations
A successful tracer study using D-Glucose-¹⁸O requires careful planning. Key considerations include the choice of experimental model, the duration of labeling, and the analytical method for detecting ¹⁸O incorporation.
1.1. Cell Culture and Isotope Labeling:
Mammalian cells should be cultured in a glucose-free medium supplemented with D-Glucose-¹⁸O. It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose. The duration of labeling is critical and depends on the metabolic pathway of interest. Glycolytic intermediates typically reach isotopic steady state within minutes, while TCA cycle intermediates may require several hours.[1]
1.2. Quenching and Metabolite Extraction:
Rapidly quenching metabolic activity is essential to accurately capture the metabolic state of the cells at the time of harvest. This is typically achieved by flash-freezing the cells in liquid nitrogen. Subsequent extraction of metabolites is commonly performed using cold organic solvents like methanol or acetonitrile to precipitate proteins and extract polar metabolites.
1.3. Analytical Methods:
Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), is the primary analytical technique for detecting and quantifying ¹⁸O-labeled metabolites. The choice between GC-MS and LC-MS depends on the specific metabolites of interest and their chemical properties.
II. Experimental Protocols
Protocol 1: D-Glucose-¹⁸O Labeling of Adherent Mammalian Cells
Materials:
-
Adherent mammalian cells (e.g., cancer cell line)
-
Complete growth medium
-
Glucose-free DMEM (or other appropriate basal medium)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
D-Glucose-¹⁸O (e.g., D-Glucose-1-¹⁸O)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Sterile tissue culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in tissue culture plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free DMEM with D-Glucose-¹⁸O to the desired final concentration (e.g., 10 mM) and dFBS (e.g., 10%).
-
Cell Washing: When cells reach the desired confluency, aspirate the growth medium and wash the cells once with pre-warmed PBS to remove any remaining unlabeled glucose.
-
Isotope Labeling: Add the pre-warmed D-Glucose-¹⁸O labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., for glycolytic intermediates, 30 minutes to 2 hours; for TCA cycle intermediates, 6 to 24 hours). The optimal time should be determined empirically for the specific cell line and pathway of interest.
Protocol 2: Metabolite Extraction for Mass Spectrometry
Materials:
-
Cell culture plates with labeled cells
-
Liquid nitrogen
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of 4°C)
Procedure:
-
Quenching: At the end of the labeling period, rapidly aspirate the labeling medium. Immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath to quench metabolism.
-
Metabolite Extraction (First Extraction):
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm plate).
-
Place the plate on ice and use a cell scraper to detach the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction (Second Extraction):
-
Add another volume of ice-cold 80% methanol to the same plate to rinse and collect any remaining cells.
-
Pool this with the first extract.
-
-
Protein Precipitation and Clarification:
-
Vortex the pooled cell suspension vigorously.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
The resulting extract is now ready for analysis by LC-MS or for derivatization and analysis by GC-MS. Store at -80°C until analysis.
-
Protocol 3: Mass Spectrometry Analysis of ¹⁸O-Labeled Metabolites
Note: The specific parameters for mass spectrometry will need to be optimized for the instrument used and the metabolites of interest. The following provides a general guideline.
For LC-MS/MS Analysis:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar metabolites like those in glycolysis and the TCA cycle.
-
Mass Spectrometry:
-
Ionization Mode: Negative ion mode electrospray ionization (ESI) is typically used for phosphorylated sugars and organic acids.
-
Scan Mode: Use Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) to specifically detect the m/z of the unlabeled (M+0) and ¹⁸O-labeled (M+2) isotopologues of the target metabolites.
-
Collision Energy: Optimize collision energies for each metabolite to obtain characteristic fragment ions for confident identification and quantification.
-
For GC-MS Analysis:
-
Derivatization: Many glycolytic and TCA cycle intermediates are not volatile enough for GC analysis and require derivatization. A common method is methoximation followed by silylation (e.g., with MTBSTFA). It is crucial to ensure that the derivatization process does not lead to the loss of the ¹⁸O label.
-
Gas Chromatography: Use a suitable capillary column for the separation of the derivatized metabolites.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Scan Mode: Operate the mass spectrometer in full scan mode to acquire mass spectra and in SIM mode to quantify the abundance of specific fragment ions corresponding to the unlabeled and ¹⁸O-labeled metabolites.
-
III. Data Presentation and Analysis
Quantitative data from D-Glucose-¹⁸O tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions. The primary output is the isotopic enrichment, which represents the fraction of a metabolite pool that has incorporated the ¹⁸O label.
Isotopic Enrichment Calculation:
Isotopic enrichment is calculated from the relative abundance of the labeled (M+2) and unlabeled (M+0) isotopologues of a given metabolite, after correcting for the natural abundance of isotopes.
Example Data Tables:
The following tables illustrate how to present isotopic enrichment data for key metabolites in central carbon metabolism. The values presented here are hypothetical and should be replaced with experimental data.
Table 1: Isotopic Enrichment of Glycolytic Intermediates
| Metabolite | Isotopic Enrichment (%) - Control | Isotopic Enrichment (%) - Treatment X |
| Glucose-6-phosphate | 50.2 ± 3.5 | 65.8 ± 4.1 |
| Fructose-6-phosphate | 48.9 ± 3.1 | 63.2 ± 3.9 |
| 3-Phosphoglycerate | 45.6 ± 2.8 | 58.9 ± 3.7 |
| Phosphoenolpyruvate | 43.1 ± 2.5 | 55.4 ± 3.3 |
| Pyruvate | 40.5 ± 2.2 | 52.1 ± 3.1 |
| Lactate | 60.3 ± 4.2 | 75.6 ± 5.0 |
Table 2: Isotopic Enrichment of TCA Cycle Intermediates
| Metabolite | Isotopic Enrichment (%) - Control | Isotopic Enrichment (%) - Treatment X |
| Citrate | 15.7 ± 1.8 | 25.3 ± 2.1 |
| Isocitrate | 14.9 ± 1.6 | 24.1 ± 1.9 |
| α-Ketoglutarate | 12.3 ± 1.4 | 20.8 ± 1.7 |
| Succinate | 10.1 ± 1.2 | 18.2 ± 1.5 |
| Fumarate | 9.8 ± 1.1 | 17.5 ± 1.4 |
| Malate | 11.5 ± 1.3 | 19.6 ± 1.6 |
Table 3: Isotopic Enrichment of Pentose Phosphate Pathway Intermediates
| Metabolite | Isotopic Enrichment (%) - Control | Isotopic Enrichment (%) - Treatment X |
| 6-Phosphogluconate | 35.4 ± 2.9 | 48.7 ± 3.4 |
| Ribose-5-phosphate | 25.1 ± 2.1 | 35.9 ± 2.8 |
| Sedoheptulose-7-phosphate | 28.9 ± 2.4 | 40.2 ± 3.1 |
IV. Visualization of Metabolic Pathways and Workflows
Visualizing the flow of the ¹⁸O label through metabolic pathways and the overall experimental workflow is crucial for understanding and communicating the results of tracer studies. The following diagrams were generated using the Graphviz DOT language.
Experimental Workflow
Glycolysis and TCA Cycle Pathway
Pentose Phosphate Pathway
V. Conclusion
D-Glucose-¹⁸O tracer studies provide a powerful method for dissecting the complexities of cellular metabolism. By carefully designing experiments, following robust protocols for sample preparation, and utilizing sensitive mass spectrometry techniques, researchers can gain valuable insights into the metabolic adaptations of cells in various physiological and pathological states. The data and visualizations presented in these application notes serve as a guide for researchers to design, execute, and interpret their own D-Glucose-¹⁸O tracer experiments, ultimately contributing to a deeper understanding of metabolic regulation in health and disease.
References
Application Notes and Protocols for Investigating Cancer Cell Metabolism using ¹⁸O-Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in the tumor microenvironment. A key aspect of this reprogramming is the altered turnover of adenosine triphosphate (ATP), the primary energy currency of the cell. Stable isotope tracing with oxygen-18 (¹⁸O), primarily using ¹⁸O-labeled water (H₂¹⁸O), has emerged as a powerful technique to dynamically measure ATP turnover and dissect the underlying phosphotransfer networks. This application note provides detailed protocols and methodologies for utilizing ¹⁸O-labeling to investigate cancer cell metabolism, with a focus on quantifying ATP dynamics.
Unlike carbon-13 (¹³C) tracers that track the carbon backbone of metabolites, ¹⁸O tracing allows for the interrogation of reactions involving the transfer of oxygen atoms, most notably in ATP hydrolysis and synthesis. During ATP hydrolysis, an oxygen atom from water is incorporated into the resulting inorganic phosphate (Pi). This ¹⁸O-labeled Pi is then used by ATP synthase to generate ¹⁸O-labeled ATP, providing a direct measure of ATP turnover.[1][2] This technique offers a dynamic view of cellular bioenergetics that complements traditional metabolomic approaches.
Key Metabolic Pathways in Cancer Energy Metabolism
Cancer cells exhibit significant plasticity in their energy metabolism, often upregulating pathways that support rapid ATP production and biosynthesis. The primary pathways involved are:
-
Glycolysis: The breakdown of glucose to pyruvate, generating a small amount of ATP rapidly. Cancer cells often exhibit elevated rates of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect."[3][4]
-
Tricarboxylic Acid (TCA) Cycle: A series of chemical reactions in the mitochondria that generates ATP and reducing equivalents (NADH and FADH₂) through the oxidation of acetyl-CoA, which is derived from pyruvate or fatty acids.[1][5]
-
Oxidative Phosphorylation (OXPHOS): The primary source of ATP in most normal cells, where the energy from NADH and FADH₂ is used to generate a proton gradient that drives ATP synthase.[5]
-
Pentose Phosphate Pathway (PPP): A parallel pathway to glycolysis that produces NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis.[2]
The regulation of these pathways is complex and is often driven by key oncogenic signaling pathways that are dysregulated in cancer.
Signaling Pathways Regulating Cancer Cell Bioenergetics
Several key signaling pathways are instrumental in reprogramming cancer cell metabolism and influencing ATP turnover:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in promoting glucose uptake and glycolysis.[6][7] It stimulates the expression and translocation of glucose transporters (e.g., GLUT1) to the cell surface and activates glycolytic enzymes.[8]
-
AMP-activated Protein Kinase (AMPK) Signaling: AMPK acts as a cellular energy sensor. When the AMP:ATP ratio is high (indicating low energy status), AMPK is activated and promotes catabolic pathways that generate ATP, such as glycolysis and fatty acid oxidation, while inhibiting anabolic processes that consume ATP.[9][10]
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α): In the hypoxic conditions often found in solid tumors, HIF-1α is stabilized and promotes a switch to glycolytic metabolism by upregulating the expression of glycolytic enzymes and glucose transporters.[4][11][12] This adaptation allows cancer cells to continue producing ATP even with limited oxygen.
These pathways are interconnected and create a robust network that allows cancer cells to adapt their energy metabolism to various microenvironmental stresses.
Experimental Workflow and Protocols
Investigating cancer cell metabolism using ¹⁸O-labeling to measure ATP turnover involves a series of well-defined steps, from cell culture and labeling to sample preparation and mass spectrometry analysis.
Experimental workflow for ¹⁸O-labeling studies.
Protocol 1: ¹⁸O-Labeling of Cancer Cells in Culture
This protocol is adapted from studies on breast cancer cell lines and can be optimized for other cell types.[5][8]
Materials:
-
Cancer cell line of interest (e.g., MCF7, MDA-MB-231)
-
Complete cell culture medium
-
¹⁸O-labeled water (H₂¹⁸O, 97-98 atom % ¹⁸O)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 0.6 M perchloric acid (HClO₄) or methanol
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Culture cancer cells in appropriate flasks or plates until they reach approximately 70-80% confluency.
-
Prepare Labeling Medium: Prepare the required volume of complete cell culture medium enriched with 30% (v/v) H₂¹⁸O. For example, to prepare 10 mL of labeling medium, mix 7 mL of regular complete medium with 3 mL of H₂¹⁸O.
-
Labeling:
-
Aspirate the regular culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed ¹⁸O-labeling medium to the cells.
-
Incubate the cells for a specified time (e.g., 3 minutes for short-term ATP turnover studies) at 37°C in a humidified incubator with 5% CO₂.[5] The incubation time can be varied to study different metabolic processes.
-
-
Metabolic Quenching:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining labeling medium.
-
Add ice-cold 0.6 M HClO₄ or methanol to the cells to quench all enzymatic activity.
-
Scrape the cells from the plate in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Sample Collection:
-
Centrifuge the cell suspension at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the extracted metabolites.
-
The remaining cell pellet can be used for protein quantification.
-
Store the metabolite extract at -80°C until further analysis.
-
Protocol 2: Sample Preparation and GC-MS Analysis of ¹⁸O-Labeled ATP
Direct analysis of ATP by gas chromatography-mass spectrometry (GC-MS) is challenging due to its low volatility. Therefore, a derivatization step is required.[13] Furthermore, to analyze the positional ¹⁸O-labeling in the phosphate chain of ATP, enzymatic digestion to transfer the phosphate groups to a more amenable molecule like glycerol is often employed.[14]
Materials:
-
Metabolite extract from Protocol 1
-
Glycerol kinase
-
Adenylate kinase
-
Glycerol
-
Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Pyridine
-
GC-MS system
Procedure:
-
Enzymatic Transfer of Phosphate Groups:
-
This procedure involves a series of enzymatic reactions to transfer the γ, β, and α phosphates of ATP to glycerol, forming glycerol-3-phosphate (G3P).[14] This allows for the analysis of the isotopic enrichment of each phosphate position.
-
γ-phosphate: Incubate the metabolite extract with glycerol kinase and an excess of glycerol to transfer the γ-phosphate of ¹⁸O-ATP to glycerol, forming ¹⁸O-G3P.
-
β-phosphate: In a separate reaction, use adenylate kinase to transfer the γ-phosphate from one ATP molecule to another, forming two ADP molecules. Then, use glycerol kinase to transfer the β-phosphate of the newly formed ADP to glycerol.
-
α-phosphate: This requires a more complex series of reactions, often involving enzymatic degradation of the adenosine moiety.
-
-
Derivatization:
-
Dry the G3P-containing samples under a stream of nitrogen or using a vacuum concentrator.
-
Add a solution of a derivatizing agent, such as MSTFA in pyridine, to the dried sample.[13][15]
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization. This process replaces the active hydrogens on the phosphate and hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.[16][17]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5) to separate the derivatized metabolites. The temperature program should be optimized to achieve good separation of the analytes of interest.[18]
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.[19] Monitor the specific mass-to-charge (m/z) fragments corresponding to the derivatized G3P to determine the incorporation of ¹⁸O. The mass shift of +2 Da for each incorporated ¹⁸O atom allows for the quantification of the different isotopologues (M+0, M+2, M+4, etc.).[20][21]
-
¹⁸O from labeled water is incorporated into ATP.
Data Presentation and Interpretation
The primary output of these experiments is the fractional abundance of ¹⁸O-labeled ATP and other phosphometabolites. This data can be used to calculate ATP turnover rates and metabolic fluxes through phosphotransfer pathways.
Table 1: Representative ¹⁸O Incorporation into γ-ATP in Breast Cancer Cell Lines
| Cell Line | Phenotype | γ-ATP ¹⁸O Incorporation (%) | ATP Level (nmol/mg protein) | ATP/ADP Ratio |
| MCF10A | Non-tumorigenic | 15.2 ± 1.5 | 25.1 ± 2.3 | 8.1 ± 0.7 |
| MCF7 | Non-aggressive | 8.9 ± 0.9 | 35.4 ± 3.1 | 10.2 ± 0.9* |
| MDA-MB-231 | Aggressive | 5.6 ± 0.6 | 42.8 ± 4.0 | 12.5 ± 1.1** |
Data are presented as mean ± SEM. Data is illustrative and based on findings from literature.[5][10] *p < 0.05, **p < 0.01 compared to MCF10A.
Interpretation:
-
A lower percentage of ¹⁸O incorporation into γ-ATP, as seen in the cancer cell lines (MCF7 and MDA-MB-231) compared to the non-tumorigenic line (MCF10A), indicates a reduced rate of ATP turnover via oxidative phosphorylation.[5]
-
Despite a lower turnover rate, cancer cells often exhibit higher steady-state ATP levels, suggesting a shift in the balance of ATP production and consumption to support their high energetic demands.[22][23]
Signaling Pathways Influencing Cancer Bioenergetics
The observed changes in ATP turnover are a direct consequence of the reprogramming of metabolic and signaling pathways.
Key signaling pathways regulating cancer metabolism.
Conclusion
The use of ¹⁸O-labeling provides a powerful and direct method to investigate the dynamics of ATP metabolism in cancer cells. By combining this technique with detailed metabolomic and proteomic analyses, researchers can gain a deeper understanding of how cancer cells reprogram their energy metabolism to support tumorigenesis. These insights are crucial for the identification of novel therapeutic targets and the development of more effective anti-cancer strategies that exploit the metabolic vulnerabilities of tumors. The protocols and information provided in this application note serve as a comprehensive guide for researchers and drug development professionals to embark on these important investigations.
References
- 1. Cancer metabolic reprogramming: importance, main features, and potentials for precise targeted anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Reprogramming: A Cancer Hallmark Even Warburg Did Not Anticipate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The transcription factor HIF-1α plays a critical role in the growth factor-dependent regulation of both aerobic and anaerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Metabolic Reprogramming in Cancer Cells Supporting Enhanced Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Reprogramming by the PI3K-Akt-mTOR Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia-Inducible Factor 1-Alpha (HIF-1α): An Essential Regulator in Cellular Metabolic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 14. Electron spray ionization mass spectrometry and 2D 31P NMR for monitoring 18O/16O isotope exchange and turnover rates of metabolic oligophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
- 19. Gas chromatography-mass spectrometry determination of 18O2 in 18O-labelled 4-hydroxyproline for measurement of collagen synthesis and intracellular degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 18O Stable Isotope Labeling in MS-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Total Cellular ATP Production Changes With Primary Substrate in MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: D-Glucose-18O Enrichment Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Glucose-¹⁸O for metabolic research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying D-Glucose-¹⁸O enrichment?
A1: The primary challenges in quantifying D-Glucose-¹⁸O enrichment include:
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Isotopic Exchange: The ¹⁸O label on the anomeric carbon (C-1) of glucose can exchange with ¹⁶O from water during sample preparation and analysis. This "back-exchange" can lead to an underestimation of enrichment.
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Interference from Natural Isotopes: The natural abundance of heavy isotopes of carbon (¹³C), hydrogen (²H), and oxygen ('⁷O, '⁸O) in both the glucose molecule and derivatizing agents can interfere with the mass spectrometry signal of the ¹⁸O-labeled glucose, complicating data analysis.[1]
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Complex Mass Spectra: The presence of multiple ¹⁸O-labeled species (e.g., singly and doubly labeled) and their isotopic parents results in complex mass spectra that can be difficult to interpret accurately.[2]
-
Sample Preparation Artifacts: The derivatization process required for gas chromatography-mass spectrometry (GC-MS) analysis can introduce variability and potential artifacts if not performed consistently.[1][3]
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Low Signal-to-Noise Ratios: In some analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, low signal-to-noise ratios for the small ¹⁸O isotope-shifted carbon signals can limit quantification.[4]
Q2: Which analytical techniques are most suitable for quantifying D-Glucose-¹⁸O enrichment?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) are the most common and robust techniques for quantifying D-Glucose-¹⁸O enrichment.[3][4] High-resolution mass spectrometry (HRMS) is particularly advantageous as it can differentiate between ions of very similar mass-to-charge ratios, thus minimizing spectral interferences.[3] While ¹³C NMR spectroscopy can also be used and avoids derivatization, it is generally less sensitive than MS-based methods.[5]
Q3: How can I minimize the back-exchange of the ¹⁸O label during my experiment?
A3: Minimizing back-exchange is critical for accurate quantification. Here are some strategies:
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Rapid Sample Processing: Process samples as quickly as possible to minimize their exposure to water.
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Lyophilization: Lyophilize (freeze-dry) samples to remove water before derivatization and analysis.
-
Anhydrous Solvents: Use anhydrous solvents for all sample preparation and derivatization steps.
-
Derivatization Method: Choose a derivatization method that is rapid and performed under anhydrous conditions. The formation of aldonitrile acetate or pentapropionate derivatives is a common approach.
Q4: What are the key considerations for sample preparation when analyzing D-Glucose-¹⁸O enrichment by GC-MS?
A4: For GC-MS analysis, glucose must be derivatized to make it volatile.[1] Key considerations include:
-
Choice of Derivative: The choice of derivative will affect the fragmentation pattern in the mass spectrometer and the ions that can be monitored. Common derivatives include aldonitrile pentapropionate and methoxime-trimethylsilyl derivatives.[1][4]
-
Complete Derivatization: Ensure the derivatization reaction goes to completion to avoid analytical variability.
-
Removal of Excess Reagents: Excess derivatizing reagents should be removed before injection into the GC-MS to prevent column and detector contamination.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (e.g., D-Glucose-¹³C₆) is highly recommended to correct for variations in sample preparation and instrument response.[6]
Troubleshooting Guides
Issue 1: Lower than expected ¹⁸O enrichment values.
| Possible Cause | Troubleshooting Step |
| Back-exchange of ¹⁸O label with water. | 1. Ensure all solvents are anhydrous. 2. Lyophilize samples to dryness before derivatization. 3. Minimize the time samples are exposed to aqueous environments. |
| Incomplete derivatization. | 1. Optimize derivatization reaction time and temperature. 2. Ensure the correct ratio of sample to derivatizing reagent. 3. Use fresh derivatizing reagents. |
| Incorrect ions selected for MS analysis. | 1. Verify the mass-to-charge ratios (m/z) of the fragment ions for both labeled and unlabeled glucose derivatives. 2. Perform a full scan analysis to identify the most abundant and specific fragment ions. |
| Isotopic dilution during sample workup. | 1. Review all sample preparation steps to identify any potential sources of unlabeled glucose contamination. |
Issue 2: High variability in replicate measurements.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation. | 1. Standardize all sample handling and derivatization procedures.[7] 2. Use a robotic liquid handler for precise reagent addition if available. 3. Ensure thorough mixing at each step. |
| Instrument instability. | 1. Check the stability of the GC-MS system by injecting a standard solution multiple times. 2. Perform routine maintenance on the GC inlet, column, and MS source. |
| Sample heterogeneity. | 1. Ensure the biological sample is well-homogenized before taking an aliquot for analysis. |
| Carryover between samples. | 1. Run blank solvent injections between samples to check for and eliminate carryover. 2. Optimize the GC oven temperature program to ensure all analytes elute. |
Experimental Protocols
Protocol 1: Aldonitrile Pentapropionate Derivatization for GC-MS Analysis
This protocol is adapted from methods described for the analysis of ¹⁸O-glucose enrichment.[4]
Materials:
-
Plasma or tissue extract sample
-
Pyridine (anhydrous)
-
Hydroxylamine hydrochloride
-
Propionic anhydride
-
Internal standard (e.g., D-Glucose-¹³C₆)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Deproteinization: Precipitate proteins in the sample (e.g., plasma) with a suitable agent (e.g., ice-cold ethanol) and centrifuge to collect the supernatant.
-
Drying: Transfer a known volume of the supernatant to a vial and evaporate to dryness under a stream of nitrogen or by lyophilization.
-
Oximation: Add 50 µL of a 2% (w/v) solution of hydroxylamine hydrochloride in anhydrous pyridine. Cap the vial tightly and heat at 90°C for 30 minutes.
-
Acylation: Cool the vial to room temperature. Add 100 µL of propionic anhydride and heat at 60°C for 1 hour.
-
Extraction: After cooling, add 500 µL of ethyl acetate and 500 µL of deionized water. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Sample Injection: Carefully transfer the upper organic layer to an autosampler vial for GC-MS analysis.
Quantitative Data Summary
| Analytical Method | Derivative | Typical Ions Monitored (m/z) | Advantages | Disadvantages |
| GC-MS | Aldonitrile Pentapropionate | Varies by fragment, provides positional ¹⁸O information through analysis of different fragments.[4] | Robust quantification, can provide positional enrichment information.[4] | Requires derivatization, potential for back-exchange. |
| LC-MS/MS | None | Monitors parent and product ions specific to glucose. | High throughput, minimal sample preparation.[3] | Does not typically provide positional ¹⁸O information.[4] |
| ¹³C NMR | None | Measures ¹⁸O isotope-shifted ¹³C signals. | No derivatization required, can follow exchange reactions in real-time.[5] | Lower sensitivity, requires higher sample concentrations.[4] |
Visualizations
Caption: Workflow for D-Glucose-¹⁸O enrichment analysis by GC-MS.
Caption: Troubleshooting logic for low ¹⁸O enrichment measurements.
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enrichment of hepatic glycogen and plasma glucose from H₂18O informs gluconeogenic and indirect pathway fluxes in naturally feeding mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of oxygen exchange at the anomeric carbon atom of D-glucose and D-erythrose using the oxygen-18 isotope effect in carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bioceed.uib.no [bioceed.uib.no]
Technical Support Center: Minimizing ¹⁸O Back-Exchange in Metabolic Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the back-exchange of ¹⁸O in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is ¹⁸O back-exchange and why is it a problem in metabolic experiments?
A1: ¹⁸O back-exchange is the undesirable process where ¹⁸O atoms incorporated into a molecule of interest are replaced by ¹⁶O atoms from the surrounding aqueous environment (H₂¹⁶O). This phenomenon can lead to significant errors in quantitative analyses that rely on stable isotope labeling, as it diminishes the isotopic enrichment and can lead to underestimation of the labeled species.[1][2] In proteomics, for example, back-exchange can lead to errors in relative quantitative measurements, especially when multidimensional separation strategies are employed.[1]
Q2: What are the primary causes of ¹⁸O back-exchange?
A2: The primary driver of ¹⁸O back-exchange in many biological experiments is the residual catalytic activity of enzymes used during sample preparation, such as proteases (e.g., trypsin) or ribonucleases (e.g., RNase T1).[1][3] These enzymes can catalyze the exchange of oxygen atoms between the labeled molecule and water. Back-exchange is also influenced by experimental conditions such as pH, temperature, and incubation time.[3][4] For instance, with RNase present, back-exchange of ¹⁸O-labeled oligonucleotides was detected at all pH values when incubated above room temperature.[3]
Q3: At what stages of a typical experimental workflow is back-exchange most likely to occur?
A3: Back-exchange can occur at any point after the initial ¹⁸O labeling if the conditions are favorable. The risk is particularly high during long incubation steps, such as multidimensional separations (e.g., isoelectric focusing) or prolonged storage of samples in an environment where residual enzyme activity is not quenched.[1]
Troubleshooting Guides
Problem 1: My mass spectrometry data shows incomplete ¹⁸O labeling or a mixture of ¹⁸O and ¹⁶O species.
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Possible Cause 1: Incomplete initial labeling. The labeling reaction may not have gone to completion.
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Solution: Optimize the labeling protocol. Decoupling the digestion and labeling steps can allow for more favorable kinetics for the labeling reaction itself.[5] Ensure you are using a high concentration of H₂¹⁸O and an appropriate pH for the enzyme-catalyzed exchange. For trypsin-mediated labeling, a pH in the range of 5-6 can accelerate the incorporation of the second ¹⁸O atom.[2]
-
-
Possible Cause 2: Back-exchange due to residual enzyme activity. Residual trypsin or other enzymes in the sample are catalyzing the replacement of ¹⁸O with ¹⁶O.[1]
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Solution 1: Heat Inactivation. After the labeling step, boil the sample for 10 minutes to denature and inactivate the enzyme. It's important to note that the presence of organic solvents like acetonitrile can make heat inactivation less efficient.
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Solution 2: Enzyme Removal. Use methods to physically remove the enzyme from the sample. This can be achieved by using immobilized enzymes (e.g., immobilized trypsin) which can be centrifuged out of the solution, or by using ultrafiltration to remove soluble enzymes.[1][6][7]
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Solution 3: pH Adjustment. Lowering the pH of the sample can quench the catalytic activity of enzymes like trypsin.[8] However, be cautious not to lower the pH too much, as it could promote chemical back-exchange.[8]
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Problem 2: I observe a progressive loss of the ¹⁸O label when I re-analyze a sample after a period of storage.
-
Possible Cause: Ongoing enzyme activity during storage. Even at low temperatures, residual enzyme activity can lead to back-exchange over time.
-
Solution 1: Ensure complete enzyme inactivation before storage. Use one of the methods described above (heat inactivation, enzyme removal, or pH adjustment) to completely stop enzymatic activity before storing your samples.
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Solution 2: Optimize storage conditions. Store samples at -80°C to minimize any potential enzymatic or chemical reactions. For RNase-mediated labeling, back-exchange was found to be minimal at temperatures below room temperature.[3]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on minimizing ¹⁸O back-exchange.
Table 1: Effect of Trypsin Removal by Ultrafiltration on ¹⁸O Labeling
| Parameter | Value | Reference |
| ¹⁸O Labeling Efficiency (post-ultrafiltration) | 95.8 ± 2.3% | [6] |
| Peptide Recovery (post-ultrafiltration) | ~80% | [6] |
| ¹⁶O/¹⁸O Ratio Variation (post-ultrafiltration) | < 5% | [6] |
Table 2: Comparison of Methods to Prevent Back-Exchange
| Method | Observation | Reference |
| Heat Inactivation (Boiling for 10 min) | Effectively prevents ¹⁸O/¹⁶O back-exchange. | [5] |
| Immobilized Trypsin | Minimizes or eliminates back-exchange during subsequent separation steps. | [1][9] |
| Ultrafiltration | Prevents back-exchange and enhances stability of ¹⁸O-labeled peptides. | [6] |
| Low pH | Quenches trypsin activity, preventing back-exchange. | [8] |
Experimental Protocols
Protocol 1: Heat Inactivation of Trypsin to Prevent Back-Exchange
This protocol is adapted from methods described for proteomics workflows but can be applied to other enzymatic reactions.
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Perform Enzymatic Digestion and ¹⁸O Labeling: Carry out your standard protocol for protein digestion (or other enzymatic reaction) in the presence of H₂¹⁸O.
-
Heat Inactivation: After the labeling reaction is complete, place the sample vial in a heat block or water bath at 100°C for 10 minutes. Note: Avoid the presence of high concentrations of organic solvents during this step, as it may reduce the effectiveness of heat inactivation.
-
Cooling: Immediately after heating, cool the sample on ice.
-
Downstream Processing: Proceed with your standard sample cleanup and analysis (e.g., solid-phase extraction, LC-MS).
Protocol 2: Using Immobilized Trypsin to Minimize Back-Exchange
This protocol is beneficial for experiments requiring long downstream processing times.
-
Protein Denaturation and Reduction/Alkylation: Denature, reduce, and alkylate your protein sample as per your standard protocol.
-
Initial Digestion with Immobilized Trypsin: Resuspend the protein sample in an appropriate digestion buffer and add immobilized trypsin. Incubate with shaking to ensure proper mixing.
-
Removal of Immobilized Trypsin: After the initial digestion, centrifuge the sample to pellet the immobilized trypsin. Carefully transfer the supernatant containing the peptides to a new tube.
-
¹⁸O Labeling: Perform the ¹⁸O labeling on the peptide solution using a fresh aliquot of immobilized trypsin in H₂¹⁸O-containing buffer.
-
Final Enzyme Removal: Once labeling is complete, centrifuge the sample to remove the immobilized trypsin. The resulting supernatant is free of trypsin and can be used for downstream analysis without the risk of back-exchange.[1]
Visualizations
Caption: Workflow for minimizing ¹⁸O back-exchange.
References
- 1. Minimizing Back Exchange in 18O/16O Quantitative Proteomics Experiments by Incorporation of Immobilized Trypsin into the Initial Digestion Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18O Stable Isotope Labeling in MS-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimizing 18O/16O back-exchange in the relative quantification of ribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and back exchange of 18O labeled amino acids for use as internal standards with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations for proteolytic labeling-optimization of 18O incorporation and prohibition of back-exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrafiltration to remove trypsin for suppressing the back-exchange of 18O labeling - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 18O labeling: a tool for proteomics [pubmed.ncbi.nlm.nih.gov]
- 9. Minimizing back exchange in 18O/16O quantitative proteomics experiments by incorporation of immobilized trypsin into the initial digestion step - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low incorporation of D-Glucose-18O in cells
Welcome to the technical support center for D-Glucose-¹⁸O labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is D-Glucose-¹⁸O and what is it used for?
A1: D-Glucose-¹⁸O is a stable, non-radioactive isotopic form of glucose where one or more of the oxygen atoms have been replaced with the heavy isotope, oxygen-18. It is used as a tracer in metabolic research to track the fate of glucose as it is taken up by cells and processed through various metabolic pathways, such as glycolysis and the pentose phosphate pathway. This allows for the quantification of metabolic fluxes and provides insights into cellular physiology in normal and disease states.
Q2: My ¹⁸O incorporation is lower than expected. What are the common causes?
A2: Low incorporation of D-Glucose-¹⁸O can stem from several factors, ranging from experimental setup to cell health. Key areas to investigate include:
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Suboptimal Cell Health: Cells that are stressed, senescent, or not in the logarithmic growth phase will have altered metabolic rates.
-
Incorrect Glucose Concentration: The concentration of D-Glucose-¹⁸O in the labeling medium may be too low, or the medium may have residual unlabeled glucose.
-
Insufficient Labeling Time: The incubation period may not be long enough for the ¹⁸O label to be incorporated into downstream metabolites at detectable levels.
-
Issues with Glucose Transport: The expression or activity of glucose transporters (GLUTs) on the cell surface may be compromised.
-
Problems with Downstream Analysis: Issues with sample preparation (e.g., quenching, extraction) or the analytical instrumentation (e.g., GC-MS) can lead to apparent low incorporation.
Q3: How can I be sure that the D-Glucose-¹⁸O I am using is of high quality?
A3: It is crucial to source your D-Glucose-¹⁸O from a reputable supplier that provides a certificate of analysis (CoA). The CoA should specify the isotopic purity (e.g., >98%) and chemical purity. Upon receipt, store the compound as recommended by the manufacturer, typically in a cool, dry, and dark place to prevent degradation.
Q4: Can the passage number of my cells affect the incorporation of D-Glucose-¹⁸O?
A4: Yes, the passage number can have a significant impact. As cells are passaged repeatedly, they can undergo phenotypic and genotypic changes, which may alter their metabolic characteristics, including their rate of glucose uptake and metabolism. It is best practice to use cells within a consistent and low passage number range for your experiments to ensure reproducibility. Always thaw a fresh vial of low-passage cells after a certain number of passages.
Troubleshooting Guide for Low D-Glucose-¹⁸O Incorporation
This guide provides a systematic approach to identifying and resolving the root causes of low isotopic enrichment.
Diagram: Troubleshooting Workflow
Technical Support Center: Improving Metabolic Flux Analysis with D-Glucose-¹⁸O
Welcome to the technical support center for utilizing D-Glucose-¹⁸O in metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using D-Glucose-¹⁸O over the more common ¹³C-labeled glucose for MFA?
A1: While ¹³C-glucose is excellent for tracing the carbon backbone of metabolites, D-Glucose-¹⁸O allows for the tracking of oxygen atoms. This provides unique insights into reactions involving hydration, dehydration, and exchange with water, which are invisible to ¹³C tracers. It is particularly useful for studying pathways where oxygen atoms are incorporated or exchanged, such as parts of the TCA cycle and gluconeogenesis.
Q2: How stable is the ¹⁸O label on D-Glucose in an aqueous cell culture medium?
A2: The ¹⁸O label on the hydroxyl groups of glucose can be susceptible to exchange with ¹⁶O from water (H₂¹⁶O), especially at the anomeric carbon (C1). The rate of this exchange can be influenced by pH and temperature. It is crucial to minimize the time the tracer is in aqueous solutions before the experiment and to perform control experiments to quantify the extent of spontaneous exchange under your specific experimental conditions.
Q3: Can I use both D-Glucose-¹⁸O and ¹³C-labeled glucose in the same experiment?
A3: Yes, this is a powerful approach known as dual-isotope labeling. By using, for example, [U-¹³C]-glucose and D-Glucose-¹⁸O, you can simultaneously track both the carbon and oxygen atoms of glucose through metabolic pathways. This requires advanced mass spectrometry capable of resolving the resulting complex isotopic patterns but can provide a much richer dataset for flux analysis.
Q4: What is "isotopic steady state" and is it necessary for D-Glucose-¹⁸O experiments?
A4: Isotopic steady state is the point at which the isotopic enrichment of intracellular metabolites becomes constant over time.[1] Achieving this state is crucial for many MFA models as it simplifies the mathematical calculations.[1] For D-Glucose-¹⁸O experiments, it is important to experimentally determine the time required to reach isotopic steady state for your specific cell type and experimental conditions by performing a time-course experiment.[2]
Q5: Can ¹⁸O from D-Glucose-¹⁸O be incorporated into metabolites other than through direct enzymatic reactions?
A5: Yes, a primary consideration is the potential for the ¹⁸O label to be transferred to water, for example, during respiration. This ¹⁸O-labeled water can then be incorporated into other metabolites through various enzymatic and non-enzymatic hydration reactions, potentially complicating the interpretation of labeling patterns.[1] Careful experimental design and data analysis are required to account for this.
Troubleshooting Guides
This section addresses common issues encountered during metabolic flux analysis using D-Glucose-¹⁸O.
| Problem | Potential Cause | Recommended Solution |
| Low ¹⁸O Enrichment in Downstream Metabolites | 1. ¹⁸O Label Exchange: The ¹⁸O on glucose may have exchanged with ¹⁶O from the water in the culture medium before cellular uptake. 2. Slow Metabolic Activity: The cells may have a slow metabolic rate, leading to low incorporation of the tracer within the experimental timeframe. 3. Tracer Dilution: The labeled glucose is being diluted by unlabeled glucose from internal stores (e.g., glycogen) or other media components. | 1. Prepare the D-Glucose-¹⁸O containing medium immediately before use. Run a control with tracer in media without cells to quantify the rate of abiotic exchange. 2. Increase the incubation time with the tracer. Ensure cells are in an exponential growth phase with high metabolic activity. 3. Deplete internal stores by pre-incubating cells in a glucose-free medium for a short period before adding the tracer. Ensure no other unlabeled sugar sources are present. |
| Unexpected Mass Shifts in Mass Spectrometry Data | 1. In-source Fragmentation/Rearrangement: The labeled metabolite might be fragmenting or rearranging in the ion source of the mass spectrometer, leading to unexpected mass-to-charge ratios. 2. Contamination: Contamination with a compound of a similar mass can interfere with the analysis. 3. Multiple Labeling Events: The metabolite may be incorporating ¹⁸O from both the glucose tracer and from ¹⁸O-labeled water generated during metabolism. | 1. Optimize mass spectrometer source conditions (e.g., cone voltage, source temperature) to minimize in-source fragmentation. 2. Run appropriate blanks and use high-purity solvents and reagents. 3. This is a known biological phenomenon. Advanced MFA software can model and account for the contribution of labeled water. Consider measuring the enrichment of intracellular water if possible. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across different wells or flasks will lead to different rates of tracer consumption and metabolite production. 2. Inconsistent Quenching/Extraction: Variations in the timing or temperature of quenching and extraction can lead to changes in metabolite levels and isotopic enrichment. 3. Analytical Instrument Instability: Fluctuations in the performance of the mass spectrometer can introduce variability. | 1. Ensure accurate and consistent cell counting and seeding for all replicates. 2. Standardize the quenching and extraction protocol meticulously. Perform these steps as rapidly as possible and on a pre-chilled surface.[3] 3. Run quality control (QC) samples regularly throughout the analytical run to monitor instrument performance. |
| Loss of ¹⁸O Label During Sample Preparation | 1. Acid/Base Instability: Certain metabolites with ¹⁸O-labeled carboxyl or phosphate groups may be prone to exchange with water under acidic or basic conditions during extraction or derivatization. 2. Enzymatic Activity: Residual enzymatic activity after quenching can lead to the loss of the ¹⁸O label. | 1. Use neutral pH extraction buffers where possible. If derivatization is necessary, choose reagents and conditions that are known to preserve the isotopic label. 2. Ensure rapid and effective quenching of metabolic activity, for example, by using cold methanol solutions.[3][4] |
Experimental Protocols
Protocol 1: D-Glucose-¹⁸O Labeling in Adherent Cell Culture
This protocol provides a general framework for a steady-state isotope tracing experiment.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Media Preparation: Prepare the experimental medium by dissolving D-Glucose-¹⁸O in glucose-free base medium to the desired final concentration (typically 5-25 mM). Prepare a parallel control medium with unlabeled D-glucose. It is recommended to prepare this media fresh to minimize abiotic ¹⁸O exchange.[5]
-
Tracer Incubation:
-
Aspirate the old medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed D-Glucose-¹⁸O containing medium to the cells.
-
Incubate for a predetermined time to achieve isotopic steady state (this should be optimized for your cell line, but is often in the range of 6-24 hours).
-
-
Quenching and Metabolite Extraction:
-
To rapidly halt metabolism, place the culture plate on dry ice.
-
Aspirate the medium.
-
Add a pre-chilled quenching solution (e.g., 80% methanol at -80°C) to the cells.[3]
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
Perform metabolite extraction, for example, by a series of freeze-thaw cycles or sonication, followed by centrifugation to pellet cell debris.[6]
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites by mass spectrometry (e.g., LC-MS or GC-MS) to determine the mass isotopomer distributions.
Protocol 2: Data Analysis Workflow
-
Raw Data Processing: Process the raw mass spectrometry data to identify peaks and determine their intensities. This can be done using software provided by the instrument vendor or open-source tools.[7]
-
Correction for Natural Isotope Abundance: Correct the measured mass isotopomer distributions for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁷O).
-
Metabolic Flux Analysis: Use a software package (e.g., INCA, Metran, 13CFLUX) to fit the corrected mass isotopomer data to a metabolic model and estimate intracellular fluxes.[3][8]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for metabolic flux analysis using D-Glucose-¹⁸O.
Glycolysis and Pentose Phosphate Pathway
Caption: Tracing D-Glucose-¹⁸O through Glycolysis and the Pentose Phosphate Pathway.
Quantitative Data Summary
The following table summarizes the expected ¹⁸O labeling patterns in key metabolites of glycolysis and the pentose phosphate pathway (PPP) when cells are cultured with D-Glucose labeled with one ¹⁸O atom at a non-exchangeable position (e.g., C2-hydroxyl).
| Metabolite | Abbreviation | Pathway | Expected Mass Shift (M+2) | Notes |
| Glucose-6-phosphate | G6P | Glycolysis/PPP | Yes | The initial phosphorylation of glucose retains the ¹⁸O label. |
| Fructose-6-phosphate | F6P | Glycolysis/PPP | Yes | Isomerization from G6P retains the ¹⁸O. |
| Fructose-1,6-bisphosphate | F1,6BP | Glycolysis | Yes | Phosphorylation of F6P retains the ¹⁸O. |
| Dihydroxyacetone phosphate | DHAP | Glycolysis | Yes | Cleavage of F1,6BP will result in one of the three-carbon units being labeled. |
| Glyceraldehyde-3-phosphate | GAP | Glycolysis/PPP | Yes | The other three-carbon unit from F1,6BP cleavage will also be labeled. |
| Ribose-5-phosphate | R5P | PPP | No | The oxidative phase of the PPP involves decarboxylation at C1 and the loss of the C1-hydroxyl group. If the ¹⁸O is on another position, it will be retained. |
| Pyruvate | Pyr | Glycolysis | Yes | The ¹⁸O label will be retained through the lower part of glycolysis. |
| Lactate | Lac | Fermentation | Yes | Reduction of pyruvate to lactate retains the ¹⁸O label. |
Note: The actual observed enrichment will depend on the flux through the respective pathways and any dilution from unlabeled sources. This table assumes the ¹⁸O label is not on a position that is lost during the reactions. Positional labeling information can be obtained with techniques like NMR or tandem mass spectrometry.[6]
References
- 1. Enrichment of hepatic glycogen and plasma glucose from H₂18O informs gluconeogenic and indirect pathway fluxes in naturally feeding mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospec.net [biospec.net]
- 4. d-nb.info [d-nb.info]
- 5. indico.cern.ch [indico.cern.ch]
- 6. agilent.com [agilent.com]
- 7. [An attempt to interpret the kinetics of isotope exchange between C(18)O 2 and the water of a leaf: Experiments in the dark] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Correction for Natural Abundance of ¹⁸O in Tracer Experiments
Welcome to the technical support center for ¹⁸O tracer experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the natural abundance of ¹⁸O in their mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of ¹⁸O in tracer experiments?
Q2: What are the common methods for natural abundance correction?
A2: The most common and robust method for natural abundance correction is the correction matrix method .[1] This algebraic approach uses correction factors, which can be derived theoretically from known natural isotope abundances or determined experimentally from unlabeled standards.[1] The correction matrix relates the measured mass isotopologue distribution (MID) to the true, corrected MID, accounting for the probabilistic distribution of natural isotopes.[1][5] Other approaches include iterative correction methods, which can handle imperfections in mass spectral data like missing peaks or low signal intensity.[1] Several software tools, such as IsoCorrectoR and AccuCor2, are available to perform these corrections.[4][5]
Q3: What information is required to perform an accurate natural abundance correction?
A3: To perform an accurate correction, you need the following information:
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The precise elemental composition (chemical formula) of the metabolite or peptide of interest. [1][5]
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The measured mass isotopologue distribution (MID) from your mass spectrometry data. [1]
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The known natural abundances of all stable isotopes for each element in the molecule (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O, ³³S, ³⁴S).[2]
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The isotopic purity of the ¹⁸O-labeled tracer (e.g., H₂¹⁸O) used in the experiment, as impurities can affect the expected mass shifts.[4][6]
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For high-resolution mass spectrometry data, the instrument's mass resolution is also a critical parameter, as it determines which isotopologues can be distinguished.[4][5]
Troubleshooting Guides
Issue 1: My corrected data shows negative fractional abundance values.
-
Possible Cause: This is a common issue that can arise from imperfect mass spectral data, such as missing peaks or low signal intensity, when using the correction matrix method.[1]
-
Troubleshooting Steps:
-
Review the raw spectral data: Ensure that the peaks for all relevant isotopologues were correctly identified and integrated. Low-intensity peaks are more susceptible to noise and integration errors.
-
Use an appropriate correction algorithm: Some software packages offer iterative correction methods or options to handle negative values by setting them to zero and renormalizing the remaining data.[1]
-
Check for background noise: High background noise can interfere with the accurate measurement of low-abundance isotopologues. Improve sample preparation or chromatographic separation to reduce background.
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Increase signal intensity: If possible, increase the amount of sample injected or optimize instrument parameters to obtain stronger signals for the analyte of interest.
-
Issue 2: The calculated ¹⁸O enrichment seems unexpectedly high after correction.
-
Possible Cause 1: Incomplete labeling in the "unlabeled" control. If the control sample, which is supposed to be entirely ¹⁶O, has some level of ¹⁸O incorporation, this can skew the correction and lead to an overestimation of enrichment in the labeled sample.
-
Troubleshooting Steps:
-
Analyze an unlabeled standard: Run a true negative control (a standard that has not been subjected to the experimental conditions) to establish the baseline natural abundance profile.
-
Verify the isotopic purity of the H₂¹⁶O water: Ensure that the water used for the control experiment is not contaminated with H₂¹⁸O.
-
-
Possible Cause 2: Over-correction by the algorithm. This can happen, particularly with high-resolution mass spectrometry data, if the software does not properly account for the instrument's ability to resolve different isotopologues.[5]
-
Troubleshooting Steps:
-
Use a resolution-dependent correction tool: Employ software like AccuCor2 that specifically considers the mass resolution of the instrument in its correction algorithm.[5]
-
Manually verify the correction for a known standard: Test the correction algorithm on a standard with a known ¹⁸O enrichment to validate its accuracy.
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Issue 3: I am observing incomplete labeling (a mix of singly and doubly ¹⁸O-labeled peptides).
-
Possible Cause: Incomplete enzymatic incorporation of two ¹⁸O atoms at the C-terminus of peptides is a known phenomenon in proteomics experiments.[7][8] This results in a population of peptides with a +2 Da shift (singly labeled) in addition to the expected +4 Da shift (doubly labeled).
-
Troubleshooting Steps:
-
Optimize the labeling protocol:
-
pH adjustment: Performing the post-digestion ¹⁸O labeling at a pH between 5 and 6 can significantly accelerate the incorporation of the second ¹⁸O atom.[9]
-
Enzyme choice and concentration: The choice of protease (e.g., trypsin) and its concentration can influence labeling efficiency.[8] Immobilized trypsin can be beneficial.[9][10]
-
-
Account for incomplete labeling in data analysis: Software like ZoomQuant is designed to calculate accurate isotopic ratios even when a significant portion of the peptide is singly labeled.[7] Your quantification method should be able to deconvolve the contributions from unlabeled, singly labeled, and doubly labeled species.
-
Issue 4: I am concerned about back-exchange of ¹⁸O with ¹⁶O from the solvent.
-
Possible Cause: After the labeling reaction, the ¹⁸O atoms incorporated into the peptides can exchange back with ¹⁶O from ambient water if the enzyme remains active.
-
Troubleshooting Steps:
-
Enzyme inactivation: Before combining the labeled and unlabeled samples, efficiently stop the enzymatic activity. Heating the samples to 80°C for 10 minutes is an effective method to prevent back-exchange.[9]
-
Low pH quenching: Lowering the pH can quench the catalytic activity of trypsin, but it should not be so low as to promote chemical back-exchange.[11]
-
Use of immobilized enzymes: Immobilized trypsin can be physically removed from the reaction mixture, thus preventing back-exchange.[9]
-
Data Presentation
Table 1: Natural Abundance of Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.93 |
| ³³S | 0.76 | |
| ³⁴S | 4.29 | |
| ³⁶S | 0.02 |
Note: These values are approximate and can vary slightly.[2]
Experimental Protocols
Protocol: Enzymatic ¹⁸O-Labeling of Peptides for Quantitative Proteomics
This protocol outlines the key steps for labeling peptides with ¹⁸O using trypsin.
-
Protein Sample Preparation:
-
Denature, reduce, and alkylate the protein samples to ensure efficient digestion.[10] This involves treating the samples with a reducing agent (e.g., DTT) followed by an alkylating agent (e.g., iodoacetamide).
-
-
Proteolytic Digestion:
-
Divide the protein extract into two equal aliquots.
-
Digest one aliquot in a buffer prepared with normal H₂¹⁶O water (unlabeled sample).
-
Digest the other aliquot in a buffer prepared with H₂¹⁸O water (labeled sample).[10] Use a serine protease like trypsin.
-
-
¹⁸O-Labeling (Exchange Reaction):
-
Enzyme Inactivation:
-
Stop the enzymatic reaction in both samples to prevent back-exchange. This can be achieved by heating the samples at 80°C for 10 minutes or by acidifying the solution.[9]
-
-
Sample Pooling and Analysis:
-
Data Analysis:
Visualizations
Caption: Workflow for ¹⁸O labeling in quantitative proteomics.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification and Identification Using 18O Labeling with an Ion Trap Mass Spectrometer and the Analysis Software Application “ZoomQuant” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for handling and storing D-Glucose-18O
Welcome to the technical support center for D-Glucose-18O. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing this compound, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a stable isotope-labeled form of D-Glucose where one of the oxygen atoms, typically at the C1 position, is replaced with the heavy isotope ¹⁸O. It is primarily used as a tracer in metabolic research to follow the fate of glucose in various biochemical pathways.[1] It also serves as an internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the isotopic and chemical purity of this compound. The recommended storage conditions are summarized in the table below. It is essential to store it in a dry place and keep the container tightly closed to prevent moisture absorption and potential isotopic exchange.[2]
Q3: How should I prepare solutions of this compound?
A3: For most applications, this compound can be dissolved in high-purity water or a suitable buffer. To minimize the risk of isotopic exchange, it is advisable to use fresh, high-purity solvents. For long-term storage of solutions, it is recommended to aliquot the solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles.
Q4: Is this compound susceptible to isotopic exchange?
A4: Yes, the ¹⁸O label, particularly at the anomeric (C1) position, can undergo exchange with ¹⁶O from water in aqueous solutions.[3] This exchange can be influenced by factors such as pH, temperature, and the presence of certain enzymes. It is a critical factor to consider during experimental design and sample preparation.
Troubleshooting Guides
Problem 1: Lower than expected isotopic enrichment in my samples.
-
Possible Cause 1: Isotopic Exchange. The ¹⁸O label may have exchanged with oxygen from the solvent or other components in the sample matrix.
-
Troubleshooting Steps:
-
Prepare solutions immediately before use with high-purity, ¹⁶O-water.
-
Minimize the time samples are kept in aqueous solutions at room temperature.
-
Consider pH effects; glucose is more stable in acidic solutions regarding some degradation pathways, but isotopic exchange at the anomeric carbon can still occur.[4]
-
When performing cell culture experiments, be aware that intracellular water can be a source of ¹⁶O.
-
-
-
Possible Cause 2: Inaccurate Measurement. The analytical method used may not be sensitive or specific enough.
-
Troubleshooting Steps:
-
Ensure your mass spectrometer has sufficient resolution to distinguish between the ¹⁸O-labeled and unlabeled glucose.
-
Validate your analytical method using standards with known isotopic enrichment.
-
For LC-MS, optimize the separation to avoid co-elution with interfering compounds.
-
-
Problem 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Variability in Sample Handling. Inconsistent timing or conditions during sample preparation can lead to variable isotopic exchange or degradation.
-
Troubleshooting Steps:
-
Standardize all sample preparation steps, including incubation times, temperatures, and solution volumes.
-
Use an internal standard to account for variations in sample processing and instrument response.
-
-
-
Possible Cause 2: Anomeric Equilibrium (Mutarotation). In solution, D-glucose exists as an equilibrium mixture of α and β anomers.[5] Some analytical methods may have different sensitivities to these anomers, leading to variability if the equilibrium is not consistent between samples.
-
Troubleshooting Steps:
-
Allow solutions to equilibrate for a consistent period before analysis to ensure a stable anomeric ratio.
-
If using enzymatic assays (e.g., glucose oxidase), be aware that they can be specific for one anomer (typically β-D-glucose).[6] The inclusion of a mutarotase in the assay can help to ensure all glucose is measured.[6]
-
-
Problem 3: Interference from other compounds in my sample.
-
Possible Cause: Presence of other sugars or reducing agents.
-
Troubleshooting Steps:
-
If using a glucose oxidase-based detection method, be aware that other sugars like galactose, mannose, and xylose can cause interference.[7][8]
-
Reducing agents such as ascorbic acid can also interfere with some glucose detection methods.[9]
-
Utilize chromatographic separation (e.g., LC-MS or GC-MS) to resolve this compound from potentially interfering compounds before detection.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep container tightly closed in a dry place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For short-term working solutions. |
Data compiled from various supplier recommendations.
Experimental Protocols
Protocol 1: General Protocol for In Vitro Cell Culture Metabolic Tracing with this compound
This protocol outlines a general procedure for tracing glucose metabolism in cultured cells using this compound.
-
Cell Seeding: Seed cells at a desired density in culture plates and allow them to adhere and grow for 24 hours.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with this compound to the desired final concentration. Also include other necessary components like dialyzed fetal bovine serum, L-glutamine, and antibiotics.
-
Labeling:
-
Remove the existing medium from the cells.
-
Wash the cells once with glucose-free DMEM to remove any residual unlabeled glucose.
-
Add the prepared this compound labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes to quench metabolism and extract metabolites.
-
-
Sample Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Sample Processing: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the extracted metabolites.
-
Analysis: Analyze the extracted metabolites for ¹⁸O incorporation using LC-MS or GC-MS.
Protocol 2: Sample Preparation for LC-MS Analysis of this compound
This protocol provides a basic method for preparing samples for LC-MS analysis.
-
Protein Precipitation: For biological samples like plasma or cell lysates, precipitate proteins by adding a cold solvent such as methanol or acetonitrile (typically 3 volumes of solvent to 1 volume of sample).
-
Vortex and Incubate: Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C) for at least 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, without disturbing the protein pellet.
-
Drying (Optional): The supernatant can be dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent for LC-MS analysis. This step can help to concentrate the sample.
-
Filtration: Filter the final sample through a 0.22 µm filter to remove any remaining particulates before injecting it into the LC-MS system.
-
Analysis: Analyze the sample using an appropriate LC column and MS method for glucose analysis.
Visualizations
Caption: A general experimental workflow for using this compound as a metabolic tracer.
Caption: Logical relationships for best practices in storing and handling this compound.
Caption: Simplified overview of this compound incorporation into central carbon metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. THE DEGRADATION OF D-GLUCOSE IN ACIDIC AQUEOUS SOLUTION | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. vedantu.com [vedantu.com]
- 6. The Anomeric Nature of Glucose and Its Implications on Its Analyses and the Influence of Diet: Are Routine Glycaemia Measurements Reliable Enough? | Oliva | Journal of Endocrinology and Metabolism [jofem.org]
- 7. In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: D-Glucose-¹⁸O Isotope Studies
Welcome to the technical support center for D-Glucose-¹⁸O studies. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common analytical interferences and challenges encountered during isotopic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical interferences in D-Glucose-¹⁸O studies?
A1: The most prevalent interferences include:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components in the sample matrix (e.g., plasma, urine, cell extracts), which can significantly affect the accuracy and precision of mass spectrometry readings.[1][2][3]
-
Natural Isotope Abundance: The natural presence of heavy isotopes of oxygen (¹⁷O and ¹⁸O) and other elements (e.g., ¹³C) in both the analyte and derivatizing agents can lead to an overestimation of the ¹⁸O-label incorporation if not properly corrected.[4]
-
Isobaric Interferences: Overlap of mass signals from different molecules or fragments with the same nominal mass as the ¹⁸O-labeled glucose isotopologue of interest.
-
Isotopic Exchange: The potential for the ¹⁸O label to be exchanged with ¹⁶O from water or other molecules during sample preparation, storage, or analysis, which can lead to an underestimation of the true labeling.
-
Derivatization Issues (for GC-MS): Incomplete derivatization or the formation of multiple derivative products for a single analyte can complicate chromatographic separation and quantification.
Q2: How can I minimize matrix effects in my LC-MS analysis?
A2: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample matrix.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate the D-Glucose-¹⁸O from co-eluting matrix components.
-
Use of an Internal Standard: Employ a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization of the signal.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.[2]
Q3: Why is correction for natural isotope abundance important and how is it done?
A3: Correction for natural isotope abundance is crucial because naturally occurring heavy isotopes contribute to the mass isotopologue distribution (MID), leading to an overestimation of the experimentally introduced ¹⁸O label.[4] The correction is typically performed using algorithms that subtract the contribution of natural isotopes based on their known abundances and the elemental composition of the analyte and any derivatizing agents.[4] Several software packages are available to perform these corrections.
Q4: Can the position of the ¹⁸O label on the glucose molecule affect the experimental outcome?
A4: Yes, the position of the ¹⁸O label is critical. For example, if you are studying glycolysis, an ¹⁸O label on the C1 oxygen of glucose will be lost to the aqueous environment during the phosphoglucose isomerase reaction. Therefore, it is essential to choose a labeling position that is retained through the metabolic pathway of interest to accurately trace the intended process.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Multiple Peaks for D-Glucose-¹⁸O in GC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | Ensure derivatization reagents are fresh and anhydrous. Optimize reaction time and temperature. |
| Formation of Anomers | Use a derivatization method that results in a single derivative for both α- and β-anomers of glucose, such as the aldonitrile pentaacetate method. |
| Column Overload | Reduce the amount of sample injected or use a column with a higher capacity. |
| Active Sites in the GC System | Deactivate the injector liner and the first few centimeters of the analytical column. |
Issue 2: High Variability in Quantitative LC-MS/MS Results
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | Evaluate the extent of ion suppression or enhancement using post-column infusion or by comparing the response of the analyte in neat solution versus in a matrix extract.[1] Implement strategies to minimize matrix effects as described in the FAQs. |
| Inconsistent Sample Preparation | Ensure consistent and reproducible sample extraction and cleanup procedures for all samples and standards. |
| Instability of the Analyte | Investigate the stability of D-Glucose-¹⁸O and its derivatives under the storage and analytical conditions. |
| Instrumental Drift | Regularly calibrate the mass spectrometer and monitor the performance of the LC system. |
Issue 3: Lower than Expected ¹⁸O Enrichment Detected
| Possible Cause | Troubleshooting Step |
| Isotopic Exchange with Water | Minimize the exposure of the sample to water during sample preparation and analysis. Consider using anhydrous solvents. Lyophilize samples to dryness where possible. |
| Incorrect Natural Abundance Correction | Verify the elemental composition used in the correction algorithm, including all atoms from derivatizing agents. |
| Metabolic Dilution | The labeled glucose may be diluted by endogenous unlabeled glucose pools. This is a biological consideration rather than an analytical error. |
Quantitative Data Summary
Table 1: Representative Matrix Effects on Glucose Signal in LC-MS/MS
| Biological Matrix | Sample Preparation | Ionization Mode | Typical Ion Suppression/Enhancement |
| Human Plasma | Protein Precipitation (Acetonitrile) | Negative ESI | ~55% Suppression[5][6] |
| Human Urine | Dilution and Filtration | Negative ESI | ~34% Suppression[2] |
| Cell Culture Lysate | Methanol/Water Extraction | Negative ESI | Variable, can be significant |
Note: The extent of matrix effects can vary significantly depending on the specific sample, preparation method, and analytical conditions.
Table 2: Natural Isotope Abundance of Oxygen
| Isotope | Natural Abundance (%) |
| ¹⁶O | 99.757 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.205 |
The contribution of these natural isotopes must be mathematically removed to accurately determine the enrichment from the D-Glucose-¹⁸O tracer.
Experimental Protocols
Protocol 1: GC-MS Analysis of D-Glucose-¹⁸O as an Aldonitrile Pentaacetate Derivative
This protocol is adapted for the analysis of glucose isotopologues and is suitable for D-Glucose-¹⁸O.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a known amount of D-Glucose-¹³C₆).
-
Precipitate proteins by adding 400 µL of cold ethanol. Vortex and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add 150 µL of a 0.2 M solution of hydroxylammonium chloride in pyridine to the dried sample. Heat at 90°C for 40 minutes.[7]
-
Cool the sample and add 250 µL of acetic anhydride. Heat at 90°C for 60 minutes.[7]
-
Evaporate the reagents under nitrogen at 50°C.
-
Reconstitute the sample in 400 µL of ethyl acetate for GC-MS analysis.[7]
-
-
GC-MS Conditions:
-
GC Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
MS Ionization: Electron Impact (EI) or Chemical Ionization (CI).
-
MS Mode: Selected Ion Monitoring (SIM) of the relevant m/z fragments for unlabeled and ¹⁸O-labeled glucose derivatives.
-
Protocol 2: LC-MS/MS Analysis of D-Glucose-¹⁸O in Cell Extracts
This protocol is adapted for the analysis of underivatized glucose isotopologues.
-
Sample Preparation (Cell Culture):
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding 1 mL of cold 80% methanol.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar glucose.
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute glucose.
-
MS Ionization: Electrospray Ionization (ESI) in negative mode is often preferred for underivatized glucose.
-
MS/MS Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for the transitions of unlabeled and ¹⁸O-labeled glucose. For example, for unlabeled glucose, a transition of m/z 179 -> m/z 89 can be used. For D-Glucose-¹⁸O, the transition would be m/z 181 -> m/z 89 or m/z 181 -> m/z 91, depending on the position of the label.
-
Visualizations
Caption: Experimental workflow for D-Glucose-¹⁸O studies.
Caption: Fate of ¹⁸O from D-Glucose-1-¹⁸O in early glycolysis.
Caption: Tracing ¹⁸O from D-Glucose-6-¹⁸O in the oxidative PPP.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.co.kr [shimadzu.co.kr]
Technical Support Center: Derivatization of D-Glucose-¹⁸O for GC-MS Analysis
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the derivatization of D-Glucose-¹⁸O for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC-MS analysis of D-Glucose-¹⁸O? A1: Sugars like glucose are non-volatile and highly polar, which makes them unsuitable for direct analysis by GC-MS.[1] Derivatization is a chemical process that converts the non-volatile sugar into a volatile and thermally stable compound by replacing the active hydrogen atoms of its hydroxyl groups with less polar functional groups.[1][2] This modification increases volatility, allowing the molecule to travel through the GC column.[2]
Q2: What is the purpose of the two-step (oximation followed by silylation) derivatization process? A2: The two-step process is designed to simplify the resulting chromatogram. Glucose in solution exists in multiple isomeric forms (anomers), which would each produce a peak, complicating analysis.[3][4]
-
Step 1: Oximation: This step reacts with the carbonyl group of the open-chain form of glucose, "locking" it and preventing the formation of multiple ring structures (anomers).[2][5] This reduces the number of potential derivatives to just two (syn- and anti-isomers), simplifying the chromatogram.[1][6]
-
Step 2: Silylation: This step, typically using reagents like BSTFA or MSTFA, replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[2] This dramatically increases the molecule's volatility, making it suitable for GC analysis.[2]
Q3: I see two distinct peaks for my derivatized glucose standard. Is this normal? A3: Yes, this is expected and normal for the oximation-silylation method.[1] The oximation step produces two stable isomers, the syn- and anti-oximes, which are then silylated. These two isomers are separated by the GC column and typically appear as two distinct, adjacent peaks.[1][6] For quantitative analysis, the areas of both peaks should be summed.[4]
Q4: Could the derivatization procedure cause the loss or exchange of the ¹⁸O label on my D-Glucose-¹⁸O? A4: The primary concern for isotopic exchange, particularly for an ¹⁸O label on the anomeric carbon (C1), is the presence of water, especially under acidic or basic conditions, which can facilitate equilibrium between the labeled and unlabeled forms. Standard oximation and silylation protocols are performed under anhydrous (water-free) conditions, minimizing this risk. It is critical to ensure samples are thoroughly dried and anhydrous reagents are used. Silylation reagents themselves are highly sensitive to moisture, which can lead to incomplete derivatization.[3]
Experimental Protocol: Two-Step Methoximation-Silylation
This protocol describes a common method for derivatizing D-Glucose-¹⁸O. It is crucial to perform these steps in a moisture-free environment using anhydrous reagents and solvents.
Materials:
-
Dried D-Glucose-¹⁸O sample (lyophilized or dried under nitrogen stream)
-
Methoxyamine hydrochloride (MeOx) in anhydrous pyridine (e.g., 20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst
-
Anhydrous ethyl acetate
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the glucose sample is completely dry. Lyophilization (freeze-drying) is highly effective.[2] Transfer approximately 1 mg of the dried sample to a GC vial.
-
Methoximation:
-
Add 50-100 µL of the methoxyamine hydrochloride solution in pyridine to the dried sample.[7][8]
-
Seal the vial tightly and vortex to dissolve the sample.
-
Incubate the mixture at a controlled temperature. Common conditions range from 60°C for 45 minutes to 70°C for 30-60 minutes.[1][5][7]
-
Allow the vial to cool completely to room temperature.
-
-
Trimethylsilylation (TMS):
-
Analysis:
Visualizations
Experimental Workflow
Caption: Figure 1. A flowchart illustrating the key stages of the two-step derivatization protocol.
Troubleshooting Logic
Caption: Figure 2. A decision tree for diagnosing and resolving common derivatization problems.
Troubleshooting Guide
This table summarizes common issues encountered during the derivatization of glucose for GC-MS analysis, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very low signal intensity | 1. Incomplete derivatization: The sample was not fully converted to its volatile form.[8] 2. Moisture contamination: Silylating reagents (MSTFA, BSTFA) are extremely sensitive to water, which consumes the reagent.[3] 3. Reagent degradation: Reagents may have expired or been improperly stored. | 1. Ensure the sample is completely dry before adding reagents. Optimize reaction time and temperature.[8] 2. Use high-quality anhydrous solvents and reagents. Store silylating agents under an inert atmosphere (e.g., nitrogen or argon) and use a freshly opened ampule if possible.[8] 3. Check the expiration dates of reagents and procure fresh stock if necessary. |
| Multiple peaks (>2) for a pure glucose standard | 1. Incomplete oximation: If the oximation step is incomplete, the remaining free glucose can form multiple anomers during silylation.[4] 2. Incomplete silylation: Partially silylated derivatives can be formed, each producing a different peak. 3. Contamination: Contaminants in the sample or from reagents/glassware. | 1. Ensure the oximation reagent is fully dissolved and active. Verify the reaction time and temperature are sufficient for the reaction to go to completion. 2. Confirm the silylation reagent is active and not compromised by moisture. The addition of 1% TMCS can enhance silylation efficiency. 3. Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for system contamination. |
| Significant peak tailing | 1. Active sites in the GC system: Free hydroxyl groups on the GC inlet liner or the front of the column can interact with the derivatives, causing tailing. 2. Incomplete derivatization: The presence of underivatized polar hydroxyl groups will lead to strong interactions with the stationary phase. | 1. Perform regular inlet maintenance, including replacing the liner and septum. Use a deactivated liner specifically designed for active compounds. 2. Re-evaluate the derivatization procedure for completeness (see above). Ensure sufficient reagent is used for the amount of sample. |
| Poor reproducibility of peak areas | 1. Inconsistent reaction conditions: Variations in temperature, time, or reagent volumes between samples. 2. Sample degradation: Samples may degrade if left at high temperatures for too long. 3. Water contamination: Variable amounts of moisture in different samples will lead to inconsistent derivatization efficiency. | 1. Use a calibrated heating block and a precise timer. Use calibrated pipettes for reagent addition. The use of an internal standard is highly recommended. 2. Adhere strictly to the validated incubation times and temperatures. 3. Ensure all samples are equally and thoroughly dried before derivatization. |
References
- 1. restek.com [restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 4. Analysis of sugars by GC method - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethoximation-silylation approach for mono- and disaccharide analysis and characterization of their identification parameters by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcome the Complexities of Analyzing for Sugars by GC-MS [de.restek.com]
Validation & Comparative
A Comparative Guide to D-Glucose-¹⁸O vs. ¹³C-Glucose for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the intricate network of biochemical reactions within a cell. The choice of isotopic tracer is paramount to the success of these studies, dictating the resolution and scope of the metabolic insights obtained. While carbon-13 (¹³C)-labeled glucose is the established gold standard for comprehensive flux analysis, the use of oxygen-18 (¹⁸O)-labeled glucose presents a more specialized tool for probing specific enzymatic mechanisms. This guide provides an objective comparison of D-Glucose-¹⁸O and ¹³C-glucose for metabolic flux analysis, offering insights into their distinct applications, supported by experimental principles.
Principles of Isotopic Labeling in Metabolic Flux Analysis
Stable isotope tracing involves introducing a labeled substrate, such as glucose, into a biological system and tracking the incorporation of the isotope into downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the flow of atoms through metabolic pathways and quantify the rates of individual reactions.[1][2]
¹³C-Glucose: Tracing the Carbon Backbone
¹³C-MFA is a powerful and widely used technique to unravel the complexities of central carbon metabolism.[3] By feeding cells with glucose labeled with ¹³C at specific or all carbon positions, scientists can trace the journey of the carbon skeleton through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4] The resulting labeling patterns in key metabolites provide a wealth of information for calculating intracellular fluxes.[5]
D-Glucose-¹⁸O: Probing Oxygen's Role in Metabolism
In contrast to the extensive network-level analysis enabled by ¹³C-glucose, D-Glucose-¹⁸O is primarily employed to investigate the fate of oxygen atoms in specific enzymatic reactions. This approach is particularly valuable for elucidating reaction mechanisms, such as those involving oxidoreductases and hydrolases. The incorporation of ¹⁸O from glucose into metabolites can reveal information about oxygen transfer and the source of oxygen atoms in biosynthetic pathways.
Comparative Overview
| Feature | ¹³C-Glucose | D-Glucose-¹⁸O |
| Primary Application | Comprehensive metabolic flux analysis of central carbon metabolism.[3] | Mechanistic studies of specific enzymatic reactions involving oxygen transfer. |
| Information Gained | Quantitative flux map of interconnected pathways (e.g., glycolysis, PPP, TCA cycle).[5] | Identification of oxygen incorporation sites, elucidation of reaction mechanisms. |
| Typical Tracers | [U-¹³C₆]glucose, [1,2-¹³C₂]glucose, [1-¹³C]glucose, etc.[6] | D-Glucose labeled with ¹⁸O at specific hydroxyl groups. |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR).[1] | High-Resolution Mass Spectrometry (HRMS) is crucial for resolving ¹⁸O isotopologues. |
| Data Complexity | High, requiring sophisticated computational modeling for flux estimation. | Generally lower, focused on specific metabolite labeling patterns. |
| Established Protocols | Well-established and widely documented.[7] | Less common for flux analysis, more specialized applications. |
Experimental Protocols and Methodologies
¹³C-Metabolic Flux Analysis (¹³C-MFA) Experimental Workflow
A typical ¹³C-MFA experiment involves several key steps:
-
Cell Culture and Tracer Introduction: Cells are cultured in a chemically defined medium. At a designated time, the standard glucose is replaced with a medium containing the ¹³C-labeled glucose tracer. The choice of tracer depends on the specific pathways of interest. For example, [1,2-¹³C₂]glucose is often used to resolve fluxes through the pentose phosphate pathway.[6]
-
Isotopic Steady State: Cells are cultured with the tracer until they reach an isotopic steady state, where the labeling of intracellular metabolites becomes constant.
-
Metabolite Extraction: Metabolism is rapidly quenched, and intracellular metabolites are extracted.
-
Analytical Measurement: The isotopic labeling patterns of key metabolites (often proteinogenic amino acids or central carbon intermediates) are measured using GC-MS or LC-MS/MS.
-
Computational Flux Estimation: The measured labeling data, along with extracellular flux rates (e.g., glucose uptake and lactate secretion), are used as inputs for computational models that estimate the intracellular metabolic fluxes.[5]
¹³C-Metabolic Flux Analysis Workflow.
D-Glucose-¹⁸O Labeling for Mechanistic Studies
Experiments using D-Glucose-¹⁸O are designed to trace the incorporation of oxygen into specific products. The general workflow is as follows:
-
Incubation with ¹⁸O-Glucose: Cells or purified enzymes are incubated with D-Glucose labeled with ¹⁸O at a specific position.
-
Reaction and Product Isolation: The metabolic reaction is allowed to proceed, and the product of interest is isolated.
-
Mass Spectrometry Analysis: The isolated product is analyzed by high-resolution mass spectrometry to determine the presence and position of the ¹⁸O label. This provides direct evidence for the mechanism of oxygen incorporation.
Signaling Pathways and Metabolic Networks
Central Carbon Metabolism
The following diagram illustrates the central carbon metabolic pathways that are typically interrogated using ¹³C-glucose tracers. The labeling patterns of metabolites within these pathways provide the data for flux calculations.
Central Carbon Metabolism Pathways.
Data Presentation: A Comparative Summary
| Parameter | ¹³C-Glucose | D-Glucose-¹⁸O |
| Primary Output | Quantitative flux values (e.g., nmol/10⁶ cells/hr) for dozens of reactions. | Qualitative or semi-quantitative information on oxygen incorporation into specific metabolites. |
| Example Data | Flux through glycolysis: 50 ± 5 nmol/10⁶ cells/hr. Flux through PPP: 10 ± 2 nmol/10⁶ cells/hr. | Mass shift of +2 Da in a product, indicating the incorporation of one ¹⁸O atom. |
| Data Interpretation | Requires complex mathematical modeling and statistical analysis. | Often involves direct interpretation of mass spectra. |
Logical Relationships in Tracer Selection
The choice between ¹³C-glucose and D-Glucose-¹⁸O is dictated by the research question.
Tracer Selection Logic.
Conclusion
D-Glucose-¹⁸O and ¹³C-glucose are both valuable tools in metabolic research, but they serve distinct purposes. ¹³C-glucose is the tracer of choice for comprehensive metabolic flux analysis, providing a quantitative, system-level view of central carbon metabolism. Its application is broad, enabling the study of metabolic reprogramming in various contexts, from disease states to bioengineering.
D-Glucose-¹⁸O, on the other hand, is a more specialized probe used to answer specific questions about the role of oxygen in enzymatic reactions. While it does not provide the network-wide flux map characteristic of ¹³C-MFA, the information it yields on reaction mechanisms is highly specific and often unattainable with other methods.
For researchers aiming to quantify and understand the integrated operation of metabolic networks, ¹³C-glucose remains the superior and more established choice. For those investigating the fine details of a particular enzyme's catalytic cycle, D-Glucose-¹⁸O offers a unique and powerful approach. The optimal experimental design may even involve the complementary use of both tracers to gain a multi-faceted understanding of cellular metabolism.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. Metabolic labeling of glycans by radioactive sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
A Comparative Guide to D-Glucose-¹⁸O and Deuterated Glucose Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex network of biochemical pathways. Among these, D-Glucose labeled with heavy isotopes of oxygen (¹⁸O) or hydrogen (deuterium, ²H) are pivotal for tracking glucose metabolism. This guide provides an objective comparison of D-Glucose-¹⁸O and deuterated glucose tracers, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences and Applications
| Feature | D-Glucose-¹⁸O | Deuterated Glucose (e.g., [6,6-²H₂]-glucose, [U-²H₇]-glucose) |
| Principle of Detection | Mass Spectrometry (MS) based on mass shift from ¹⁸O incorporation. | Nuclear Magnetic Resonance (NMR) Spectroscopy or Mass Spectrometry (MS) based on the detection of deuterium. |
| Primary Applications | Tracing the fate of oxygen atoms in metabolic reactions, particularly in glycolysis and the TCA cycle.[1] | In vivo metabolic flux analysis, particularly in the brain using Deuterium Metabolic Imaging (DMI).[2][3][4] |
| Advantages | - Less likely to exhibit significant kinetic isotope effects compared to deuterium. - Direct tracing of oxygen atoms provides unique insights into specific enzymatic reactions. | - Enables non-invasive, dynamic in vivo imaging of metabolism (DMI). - A variety of deuterated species are commercially available. |
| Disadvantages | - Limited commercial availability of specific isotopologues. - Fewer established protocols and quantitative studies compared to deuterated glucose. | - Potential for kinetic isotope effects that can alter metabolic rates.[5] - Metabolic loss of deuterium can occur, complicating data interpretation. |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS).[1] | Deuterium Magnetic Resonance Spectroscopy (²H-MRS), GC-MS, LC-MS.[2][3] |
In-Depth Comparison
D-Glucose-¹⁸O Tracers
D-Glucose-¹⁸O tracers are powerful tools for investigating the fate of oxygen atoms in glucose metabolism. By labeling specific oxygen positions on the glucose molecule, researchers can track their incorporation into downstream metabolites, providing insights into enzyme mechanisms and pathway activities.
Key Advantages:
-
Minimal Kinetic Isotope Effect: The larger mass difference between hydrogen and deuterium can sometimes lead to a significant kinetic isotope effect (KIE), where the heavier isotope slows down the reaction rate. The KIE for ¹⁸O is generally smaller, making D-Glucose-¹⁸O a valuable tool for studies where minimal perturbation of the native metabolic state is crucial.
-
Unique Mechanistic Insights: Tracing ¹⁸O can reveal details about reactions that are not apparent with carbon or hydrogen tracers. For example, it can be used to study the exchange of oxygen atoms with water during enzymatic reactions.[1]
Limitations:
-
Limited Availability and Data: Compared to deuterated glucose, there is a less extensive library of commercially available D-Glucose-¹⁸O isotopologues. Furthermore, the body of literature with quantitative flux data and standardized experimental protocols is less developed.
-
Analytical Complexity: The analysis of ¹⁸O-labeled metabolites by mass spectrometry requires careful consideration of potential oxygen exchange with water during sample preparation and analysis.
Experimental Protocol: General Workflow for in Vitro ¹⁸O-Labeling
While specific protocols are scarce in the literature, a general workflow for using D-Glucose-¹⁸O in cell culture would involve the following steps.
Data Presentation:
Due to the limited availability of direct comparative studies, quantitative data for D-Glucose-¹⁸O is presented here from a study on oxygen exchange kinetics.
| Parameter | Value | Conditions | Reference |
| Pseudo-first-order rate constant for ¹⁸O exchange at the anomeric carbon of D-glucose | 9.5 x 10⁻⁵ s⁻¹ | pH 7.0, 61°C | [1] |
This data highlights the utility of ¹⁸O tracers in studying specific enzymatic reactions, in this case, the mutarotation of glucose.
Deuterated Glucose Tracers
Deuterated glucose tracers have become increasingly popular, largely due to the development of Deuterium Metabolic Imaging (DMI), a non-invasive technique for mapping metabolic fluxes in vivo.
Key Advantages:
-
Non-Invasive In Vivo Imaging: DMI allows for the real-time, three-dimensional mapping of glucose metabolism in living organisms, including humans.[2][3][4] This is a significant advantage for clinical and pre-clinical research.
-
Wide Availability and Established Protocols: A variety of deuterated glucose isotopologues, such as [6,6-²H₂]-glucose and [U-²H₇]-glucose, are commercially available. Furthermore, detailed experimental protocols for their use in both animal models and human studies are well-documented.[6]
Limitations:
-
Kinetic Isotope Effects (KIE): The C-²H bond is stronger than the C-¹H bond, which can lead to a slower rate of reaction for deuterated molecules. This KIE needs to be considered when interpreting flux data.[5]
-
Metabolic Loss of Deuterium: Deuterium atoms can be lost through exchange with protons from water during metabolic reactions, which can lead to an underestimation of the flux through a particular pathway.
Experimental Protocol: In Vivo Deuterated Glucose Infusion for Brain Metabolism Studies
The following is a detailed protocol for a primed-constant infusion of [6,6-²H₂]-glucose in rats to study brain glucose metabolism by ²H-MRS.
Data Presentation:
The following table summarizes quantitative data obtained from a DMI study in rats, comparing brain glucose metabolism under two different anesthetic conditions.[3]
| Metabolic Rate | Morphine Anesthesia (µmol/g/min) | Isoflurane Anesthesia (µmol/g/min) |
| Cerebral Metabolic Rate of Glucose (CMRglc) | 0.46 | 0.28 |
| Tricarboxylic Acid (TCA) Cycle Flux (VTCA) | 0.96 | 0.60 |
This data demonstrates the power of deuterated glucose tracers in quantifying in vivo metabolic fluxes under different physiological states.
Signaling Pathways and Metabolic Fates
The primary metabolic pathways traced by both D-Glucose-¹⁸O and deuterated glucose are glycolysis and the TCA cycle. The specific labeling pattern of the tracer determines which parts of the pathway can be interrogated.
Glycolysis and TCA Cycle:
Pentose Phosphate Pathway (PPP):
The pentose phosphate pathway is another important route for glucose metabolism, responsible for producing NADPH and precursors for nucleotide synthesis. Both ¹⁸O and deuterated glucose tracers can be used to assess flux through the PPP, although the specific labeling strategies and analytical methods differ.
Conclusion and Future Directions
Both D-Glucose-¹⁸O and deuterated glucose tracers are valuable tools for metabolic research, each with its own set of strengths and weaknesses. Deuterated glucose, particularly with the advent of DMI, has seen a surge in applications for non-invasive in vivo metabolic flux analysis, and a wealth of quantitative data and established protocols are available.
D-Glucose-¹⁸O, while currently less utilized, holds significant promise for providing unique mechanistic insights with potentially smaller kinetic isotope effects. However, for D-Glucose-¹⁸O to become a more widely adopted tool for quantitative metabolic flux analysis, there is a clear need for the development of more standardized experimental protocols and the generation of a larger body of quantitative, comparative data.
Future research should focus on direct, head-to-head comparisons of these two tracer types in the same experimental systems. Such studies will be crucial for researchers to make informed decisions about the most appropriate tracer for their specific research questions, ultimately advancing our understanding of the complexities of glucose metabolism in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetics of oxygen exchange at the anomeric carbon atom of D-glucose and D-erythrose using the oxygen-18 isotope effect in carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Deuterium MR Spectroscopy: A New Way to Image Glycolytic Flux Rates. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Validating New Metabolic Pathways: D-Glucose-¹⁸O vs. Carbon-13 Tracers
For researchers, scientists, and drug development professionals, the elucidation of novel metabolic pathways is a critical step in understanding disease and identifying new therapeutic targets. Stable isotope tracing, coupled with mass spectrometry, is a cornerstone of this discovery process. While ¹³C-labeled glucose is the established workhorse for metabolic flux analysis, the use of D-Glucose-¹⁸O offers a unique and complementary approach to unraveling the intricate network of biochemical reactions. This guide provides an objective comparison of D-Glucose-¹⁸O with traditional ¹³C-glucose tracers, supported by experimental considerations and data presentation formats, to aid in the design of robust validation studies.
Introduction to Isotopic Tracers in Metabolic Pathway Validation
Stable isotope tracing allows researchers to follow the journey of atoms from a labeled substrate, such as glucose, through a series of metabolic transformations. By measuring the incorporation of these heavy isotopes into downstream metabolites, it is possible to map the flow of nutrients, quantify the activity of different pathways (flux), and identify previously unknown biochemical conversions. The choice of isotopic tracer is paramount and dictates the specific metabolic questions that can be answered.
D-Glucose-¹⁸O: Tracing the Path of Oxygen
D-Glucose-¹⁸O is a stable isotope-labeled form of glucose where one or more of the oxygen atoms have been replaced with the heavy isotope, ¹⁸O. This tracer provides a unique window into metabolic reactions that involve the transfer or incorporation of oxygen atoms from the glucose backbone.
Key Advantages of D-Glucose-¹⁸O:
-
Orthogonal Information to Carbon Tracing: While ¹³C tracers follow the carbon skeleton of glucose, ¹⁸O tracing provides a distinct layer of information about the fate of oxygen atoms. This can be particularly insightful for studying oxidation, reduction, and hydration reactions.
-
Elucidation of Oxygen-Dependent Pathways: D-Glucose-¹⁸O is invaluable for investigating pathways where oxygen atoms from glucose are incorporated into products. This includes certain steps in nucleotide and amino acid biosynthesis.
-
Discovery of Novel Enzymatic Reactions: A key application of oxygen isotopes is in the discovery of new metabolic pathways. By tracking the incorporation of ¹⁸O from molecular oxygen (¹⁸O₂) or from ¹⁸O-labeled substrates like glucose, researchers can identify previously unknown oxygen-dependent reactions and metabolites. For instance, a study utilizing ¹⁸O₂ successfully identified a novel metabolite, 4-hydroxy-2-methoxy-3-methyl-5-(methylthio)pentanoic acid (4-HMA), and its corresponding oxygen-dependent enzymatic pathway involved in the synthesis of coenzyme Q10.
Limitations and Considerations:
-
Oxygen Exchange with Water: A critical consideration when using ¹⁸O tracers is the potential for the heavy oxygen isotope to exchange with the unlabeled oxygen in water (H₂¹⁶O) during certain enzymatic or non-enzymatic reactions. This can lead to a dilution of the ¹⁸O label and complicate the interpretation of labeling patterns. Careful experimental design and data analysis are required to account for this phenomenon.
-
Limited Commercial Availability of Positional Isotopologues: Compared to the wide variety of positionally labeled ¹³C-glucose tracers, the availability of D-Glucose-¹⁸O with the ¹⁸O label at specific positions may be more limited, which can restrict the ability to probe specific reactions.
¹³C-Glucose: The Gold Standard in Central Carbon Metabolism
Uniformly labeled ([U-¹³C]) or positionally labeled ¹³C-glucose is the most widely used tracer for metabolic flux analysis. It provides a comprehensive view of how the carbon backbone of glucose is utilized in central carbon metabolism.
Key Advantages of ¹³C-Glucose:
-
Broad Coverage of Central Metabolism: ¹³C-glucose allows for the detailed analysis of glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and the biosynthesis of amino acids, fatty acids, and nucleotides.
-
Well-Established Protocols and Data Analysis Tools: A vast body of literature exists with standardized protocols for ¹³C-glucose labeling experiments. Furthermore, sophisticated software packages are available for computational metabolic flux analysis, which allows for the precise quantification of reaction rates.
-
Variety of Available Isotopologues: The commercial availability of various positionally labeled ¹³C-glucose molecules (e.g., [1,2-¹³C₂]glucose, [1-¹³C]glucose) enables the fine-mapping of specific pathways and the resolution of cyclic and reversible reactions. For example, [1,2-¹³C₂]glucose is particularly effective in distinguishing between glycolysis and the pentose phosphate pathway.
Limitations of ¹³C-Glucose:
-
Limited Insight into Oxygen-Dependent Reactions: While ¹³C tracing is excellent for following carbon transitions, it provides no direct information about the fate of oxygen atoms in metabolic reactions.
-
Complexity of Isotopomer Analysis: The intricate scrambling of carbon atoms in central metabolism can lead to complex mass isotopomer distributions, which can be challenging to interpret without specialized software and expertise.
Comparative Overview
| Feature | D-Glucose-¹⁸O | ¹³C-Glucose |
| Atom Traced | Oxygen | Carbon |
| Primary Application | Validating oxygen-dependent reactions, discovering new oxidative pathways. | Quantifying fluxes in central carbon metabolism (glycolysis, PPP, TCA cycle). |
| Key Advantage | Provides orthogonal information to carbon tracing. | Broad coverage of central metabolic pathways and well-established analytical methods. |
| Key Limitation | Potential for oxygen exchange with water can complicate data interpretation. | Provides no direct information on the fate of oxygen atoms. |
| Data Analysis | Primarily qualitative to semi-quantitative assessment of ¹⁸O incorporation. | Quantitative metabolic flux analysis using established software. |
| Availability | More limited selection of positional isotopologues. | Wide variety of uniformly and positionally labeled tracers available. |
Experimental Protocols
General Workflow for Stable Isotope Tracing
The fundamental workflow for both D-Glucose-¹⁸O and ¹³C-glucose tracing experiments is similar, involving the following key steps:
-
Cell Culture and Isotope Labeling: Cells are cultured in a defined medium where the standard glucose is replaced with the isotopically labeled glucose. The duration of labeling is critical and depends on the metabolic pathways of interest and whether steady-state or dynamic labeling is being investigated.
-
Metabolite Extraction: Metabolism is rapidly quenched, and intracellular metabolites are extracted using a suitable solvent system, typically a cold methanol/acetonitrile/water mixture.
-
Mass Spectrometry Analysis: The isotopic labeling patterns of the extracted metabolites are analyzed by mass spectrometry, most commonly gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Data Analysis: The raw mass spectrometry data is processed to determine the mass isotopomer distributions (MIDs) for metabolites of interest. For ¹³C-glucose experiments, this data is often used as input for computational flux analysis software. For D-Glucose-¹⁸O, the analysis focuses on identifying metabolites that have incorporated the ¹⁸O label.
Specific Considerations for D-Glucose-¹⁸O Experiments
-
Control for Oxygen Exchange: It is crucial to include control experiments to assess the extent of non-enzymatic oxygen exchange with water. This can involve incubating known standards in the same buffer conditions to measure the rate of spontaneous exchange.
-
High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometry is highly recommended to accurately resolve the small mass difference between ¹⁶O and ¹⁸O and to distinguish ¹⁸O-labeled metabolites from other naturally occurring isotopes.
Mandatory Visualizations
Conclusion
The validation of new metabolic pathways requires a multi-faceted approach, and the selection of the appropriate isotopic tracer is a critical decision. While ¹³C-glucose remains the undisputed standard for quantitative analysis of central carbon metabolism, D-Glucose-¹⁸O provides a powerful and complementary tool for discovering and validating novel oxygen-dependent reactions. For researchers aiming to push the boundaries of metabolic network discovery, a combined approach utilizing both ¹³C and ¹⁸O tracers can provide an unparalleled depth of understanding, allowing for the comprehensive mapping of both carbon and oxygen flow through the intricate landscape of cellular metabolism.
References
A Comparative Guide for Researchers: The Advantages of Stable Isotopes like D-Glucose-¹⁸O over Radioisotopes
In the landscape of modern scientific research, particularly in the fields of metabolic analysis, drug development, and clinical studies, tracer compounds are indispensable tools. For decades, radioisotopes have been the gold standard for these applications. However, the emergence and increasing accessibility of stable isotope-labeled compounds, such as D-Glucose-¹⁸O, present a compelling alternative with significant advantages in safety, experimental design, and data interpretation. This guide provides an objective comparison of stable isotopes and radioisotopes, supported by experimental data and protocols, to aid researchers in making informed decisions for their study designs.
Quantitative Comparison: Stable Isotopes vs. Radioisotopes
The choice between a stable isotope and a radioisotope tracer can significantly impact the logistics, cost, and safety of a research project. The following table summarizes the key differences between these two classes of isotopic labels.
| Feature | Stable Isotopes (e.g., D-Glucose-¹⁸O) | Radioisotopes (e.g., ¹⁴C-Glucose) |
| Safety | Non-radioactive, do not emit ionizing radiation, posing no radiation risk to researchers or subjects.[1][2][3] | Emit ionizing radiation (alpha, beta, or gamma particles), requiring stringent safety protocols, specialized handling, and radiation monitoring to minimize exposure.[4][5][6] |
| Regulatory Oversight | Generally subject to standard chemical safety regulations. | Heavily regulated by national and international bodies (e.g., NRC in the US), requiring specific licenses for purchase, use, and disposal.[7][8] |
| Shelf-Life & Stability | Long shelf-life, primarily limited by the chemical stability of the compound itself.[1][9] | Limited shelf-life determined by the half-life of the radioisotope; radiolytic decomposition can also degrade the compound.[5] |
| Cost | The initial purchase price of highly enriched stable isotopes can be high and has been increasing.[10] However, the total cost of ownership can be lower due to reduced safety infrastructure and disposal expenses. | The purchase price of the radioisotope itself may be lower in some cases, but the total cost is often significantly higher due to the need for specialized equipment, lead shielding, radiation safety personnel, and expensive radioactive waste disposal.[11][12] |
| Waste Disposal | Disposed of as standard chemical waste, following institutional guidelines for the specific chemical.[] | Requires specialized, costly, and highly regulated radioactive waste disposal procedures.[12][][14][15] |
| Imaging Resolution | Can be used in conjunction with high-resolution imaging techniques like Magnetic Resonance Imaging (MRI) and Mass Spectrometry Imaging (MSI), offering excellent spatial resolution. | Used in techniques like Positron Emission Tomography (PET) and autoradiography, which generally have lower spatial resolution compared to MRI.[16][17][18][19][20] |
| Ethical Considerations | Considered safe for use in human subjects, including vulnerable populations, with minimal ethical concerns.[2] | Use in humans is highly restricted and requires careful consideration of the radiation dose, especially in non-therapeutic research. |
Fundamental Differences: A Conceptual Overview
The core distinction between stable and radioisotopes lies in the stability of their atomic nuclei. Stable isotopes have a stable configuration of protons and neutrons and do not undergo radioactive decay.[1][4] In contrast, radioisotopes possess an unstable nucleus and spontaneously decay, emitting radiation to transition to a more stable state.[5][21] This fundamental difference underpins the significant advantages of stable isotopes in terms of safety and handling.
Experimental Protocols: A Comparative Case Study of Glucose Metabolism
To illustrate the practical differences in experimental workflow, we present hypothetical protocols for a cell culture-based glucose metabolism study using D-Glucose-¹⁸O and ¹⁴C-Glucose.
Protocol 1: Stable Isotope Tracing with D-Glucose-¹⁸O
This protocol outlines the steps for tracing the metabolic fate of glucose using D-Glucose-¹⁸O in cultured mammalian cells, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the incorporation of the ¹⁸O label from D-Glucose-¹⁸O into downstream metabolites of glycolysis and the pentose phosphate pathway.
Methodology:
-
Cell Culture: Plate adherent mammalian cells in 6-well plates and grow to 70-80% confluency in standard DMEM medium.
-
Media Preparation: Prepare experimental media by dissolving D-Glucose-¹⁸O in glucose-free DMEM to the desired final concentration. Supplement with dialyzed fetal bovine serum to minimize interference from unlabeled glucose.
-
Isotope Labeling:
-
Aspirate the standard medium from the cells.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed D-Glucose-¹⁸O containing medium to the cells.
-
Incubate for the desired time course (e.g., 0, 15, 30, 60 minutes) to monitor the dynamic labeling of metabolites.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Place the plate on dry ice and add 1 mL of ice-cold 80% methanol to quench all enzymatic activity.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer to detect and quantify the ¹⁸O-labeled isotopologues of downstream metabolites.
-
-
Data Analysis: Correct the raw data for the natural abundance of ¹⁸O and determine the fractional enrichment of the label in metabolites of interest over time.
Protocol 2: Radioisotope Tracing with ¹⁴C-Glucose
This protocol outlines a similar experiment using ¹⁴C-Glucose, with the necessary modifications for handling radioactive material.
Objective: To quantify the incorporation of ¹⁴C from ¹⁴C-Glucose into downstream metabolites.
Methodology:
-
Safety Precautions: All work must be conducted in a designated radioisotope laboratory, within a fume hood, and using appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves. All surfaces must be covered with absorbent, plastic-backed paper. A Geiger counter should be readily available for monitoring contamination.
-
Cell Culture and Media Preparation: Follow the same procedure as in Protocol 1, but with the handling of the ¹⁴C-Glucose stock solution and the preparation of the labeling medium performed with extreme care to avoid spills and contamination.
-
Isotope Labeling: Perform the labeling steps as in Protocol 1, but within a contained area to prevent the spread of radioactivity.
-
Metabolite Extraction: The extraction procedure is similar, but all waste materials (pipette tips, tubes, etc.) are considered radioactive waste and must be segregated.
-
Sample Analysis:
-
Separate metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the separated metabolite fractions using a liquid scintillation counter.
-
-
Waste Disposal: All liquid and solid waste generated during the experiment must be disposed of in designated radioactive waste containers, following strict institutional and regulatory guidelines.[12][14] This includes the cell culture medium, wash buffers, extraction solvent, and all consumables.
-
Decontamination: After the experiment, all work surfaces and equipment must be surveyed for radioactive contamination and decontaminated if necessary.
Visualizing Experimental Workflows and Metabolic Pathways
Experimental Workflow: Stable Isotope Tracing
The following diagram illustrates a typical workflow for a stable isotope tracing experiment, from cell culture to data analysis.
Metabolic Fate of D-Glucose-¹⁸O
When D-Glucose-¹⁸O (labeled at the C1 oxygen) enters the cell, the ¹⁸O atom can be traced through glycolysis and the pentose phosphate pathway (PPP). This allows for the elucidation of pathway activity and flux.
Conclusion
While radioisotopes have historically been pivotal in advancing our understanding of biological systems, stable isotopes like D-Glucose-¹⁸O offer a safer, more versatile, and often more cost-effective alternative for modern research.[2][3] Their inherent safety eliminates the risks associated with radiation exposure, simplifies experimental workflows, and removes the significant burden of radioactive waste disposal.[1][] For researchers in drug development and metabolic studies, the ability to safely conduct experiments in a wider range of settings, including in human subjects, opens up new avenues of investigation. The compatibility of stable isotopes with high-resolution analytical techniques like mass spectrometry provides a level of detail in metabolic analysis that is often unattainable with traditional radioisotope methods. As the availability of stable isotope-labeled compounds continues to grow, they are poised to become the new standard for tracer studies in life sciences research.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. gnssn.iaea.org [gnssn.iaea.org]
- 5. moravek.com [moravek.com]
- 6. Safe Handling of Radioisotopes | Safety Services [safetyservices.ucdavis.edu]
- 7. 6. Regulations Concerning Radioisotopes | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. nrc.gov [nrc.gov]
- 9. Isotope Labelled Compounds [simsonpharma.com]
- 10. Why has the price of stable isotopes skyrocketed? [silantes.com]
- 11. usitc.gov [usitc.gov]
- 12. research.uga.edu [research.uga.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. med.stanford.edu [med.stanford.edu]
- 19. Comparison of [15O] H2O Positron Emission Tomography and Functional Magnetic Resonance Imaging in Activation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fundamental Limits of Spatial Resolution in PET - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to D-Glucose-¹⁸O and Its Alternatives in Metabolic Research
For researchers, scientists, and drug development professionals navigating the complexities of metabolic inquiry, the selection of an appropriate isotopic tracer is a critical decision that profoundly influences experimental outcomes. This guide provides an objective comparison of D-Glucose-¹⁸O with its primary alternatives, ¹³C- and ²H-labeled glucose, offering a comprehensive overview of their respective strengths, limitations, and supporting experimental data to inform tracer selection in metabolic research.
Stable isotope tracers are indispensable tools for elucidating the intricate network of metabolic pathways. By introducing molecules labeled with heavy isotopes, researchers can track the fate of atoms through various biochemical reactions, providing quantitative insights into metabolic fluxes. While D-Glucose-¹⁸O presents unique advantages, particularly its minimal isotope effect, a thorough understanding of its limitations compared to more commonly used tracers like ¹³C- and deuterated (²H) glucose is essential for robust experimental design and accurate data interpretation.
Comparison of Key Characteristics
The choice of an isotopic tracer hinges on the specific metabolic pathway under investigation, the analytical platform available, and the biological question being addressed. Below is a summary of the key characteristics of D-Glucose-¹⁸O, ¹³C-glucose, and ²H-glucose.
| Feature | D-Glucose-¹⁸O | ¹³C-Glucose | ²H-Glucose (e.g., D-Glucose-6,6-d2) |
| Primary Advantage | Minimal to no significant isotope effect in enzymatic reactions.[1] | Versatile for tracing carbon backbone transformations; extensive literature and established protocols.[2][3][4][5] | Lower cost and useful for tracing specific hydrogen exchange reactions and pathways like the pentose phosphate pathway (PPP).[6] |
| Primary Limitation | Potential for label exchange with water, complicating flux analysis; complex mass spectra interpretation.[7] | Potential for substrate recycling which can complicate data interpretation in some contexts.[8] | Significant kinetic isotope effects can alter enzyme reaction rates. |
| Typical Applications | Tracing oxygen atom fate in metabolic reactions, studying sources of glucose and glycogen synthesis.[1] | Metabolic flux analysis of glycolysis, TCA cycle, and pentose phosphate pathway.[2][3][4][9] | Measuring glucose flux, recycling, and studying pathways involving NADPH production.[6] |
| Analytical Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][10] | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy.[8][11][12] | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy.[8][12] |
Delving into the Limitations of D-Glucose-¹⁸O
While the absence of a significant isotope effect is a compelling advantage, the utility of D-Glucose-¹⁸O is tempered by several limitations that researchers must consider.
1. Label Scrambling and Exchange: The oxygen atoms in glucose and its metabolites can exchange with oxygen from water (H₂O) in several enzymatic and non-enzymatic reactions. This exchange can lead to a dilution or "scrambling" of the ¹⁸O label, making it challenging to accurately trace the path of the oxygen atom that originated from the glucose molecule. This is a particularly important consideration in pathways like glycolysis and the pentose phosphate pathway where water is a reactant or where intermediates are in equilibrium with molecules that can exchange oxygen with water.
2. Complexity of Mass Spectrometry Analysis: The mass spectra of ¹⁸O-labeled metabolites can be complex to interpret. This complexity arises from the natural abundance of other isotopes (like ¹³C) and the potential for incomplete labeling, resulting in a mixture of unlabeled, singly labeled, and multiply labeled species. Deconvoluting these complex isotopic clusters to accurately determine the extent of ¹⁸O incorporation can be challenging and may require specialized software and expertise.[7]
3. Limited Commercial Availability of Positional Isotopomers: Compared to the wide array of commercially available position-specific ¹³C- and ²H-labeled glucose tracers, the options for D-Glucose-¹⁸O are more limited. This restricts the ability to design experiments that can probe specific enzymatic reactions with the same level of detail as is possible with other tracers.
Alternative Tracers: A Comparative Overview
¹³C-Labeled Glucose:
Universally the most common choice for metabolic flux analysis, ¹³C-glucose tracers offer a direct way to follow the carbon skeleton of glucose through metabolic pathways.[2][3][4][5][13] Different positional isomers of ¹³C-glucose, such as [1,2-¹³C₂]glucose or [U-¹³C₆]glucose, provide distinct advantages for dissecting specific pathways. For instance, [1,2-¹³C₂]glucose is particularly effective for estimating the flux through the pentose phosphate pathway.[2][3][4]
²H-Labeled Glucose:
Deuterated glucose tracers, such as [6,6-²H₂]glucose, are frequently used to measure whole-body glucose turnover and recycling.[8] They are also valuable for tracing the flow of reducing equivalents like NADPH.[6] A significant drawback of deuterium tracers is the potential for large kinetic isotope effects, where the heavier deuterium atom can slow down the rate of enzyme-catalyzed reactions, potentially altering the metabolic fluxes being measured.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for metabolic tracing experiments using ¹³C- and ²H-labeled glucose. A specific, detailed protocol for D-Glucose-¹⁸O is less commonly published, but the general principles of stable isotope tracing apply. The key difference would lie in the mass spectrometry data acquisition and analysis, which must be optimized for detecting and quantifying ¹⁸O enrichment.
General Protocol for In Vitro Stable Isotope Tracing
-
Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Tracer Introduction: Replace the standard culture medium with a medium containing the desired concentration of the labeled glucose tracer (e.g., [U-¹³C₆]glucose, [6,6-²H₂]glucose, or D-Glucose-¹⁸O).
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the stable isotope into intracellular metabolites. This time will vary depending on the metabolic pathway of interest and the cell type.
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolites are often derivatized to increase their volatility.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the metabolites using either GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Correct the measured mass isotopomer distributions for the natural abundance of stable isotopes and use metabolic flux analysis software to calculate metabolic fluxes.
In Vivo Stable Isotope Infusion Protocol ([U-¹³C]glucose)
-
Animal Preparation: Acclimatize animals to the experimental conditions. For some studies, an overnight fast may be necessary.
-
Catheterization: If continuous infusion is required, surgically implant a catheter into a suitable blood vessel (e.g., jugular vein).
-
Tracer Infusion: Administer a bolus of the labeled glucose tracer to rapidly achieve isotopic steady-state, followed by a continuous infusion to maintain it. For example, an intraperitoneal injection of 2 mg/g of [U-¹³C]glucose solution can be used.[14]
-
Blood and Tissue Collection: Collect blood samples at various time points to monitor plasma glucose enrichment. At the end of the infusion period, euthanize the animal and rapidly collect and freeze tissues of interest in liquid nitrogen.
-
Metabolite Extraction and Analysis: Follow the same procedures for metabolite extraction, sample preparation, and mass spectrometry analysis as described in the in vitro protocol.
Visualizing Metabolic Pathways and Workflows
Understanding the flow of atoms and the experimental process is facilitated by clear diagrams.
Caption: Central carbon metabolism pathways traced by labeled glucose.
Caption: General workflow for stable isotope tracing experiments.
Conclusion
References
- 1. Metabolic incorporation of H218 O into specific glucose-6-phosphate oxygens by red-blood-cell lysates as observed by 13 C isotope-shifted NMR signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry-based microassay of 2H and 13C plasma glucose labeling to quantify liver metabolic fluxes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of oxygen exchange at the anomeric carbon atom of D-glucose and D-erythrose using the oxygen-18 isotope effect in carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Reproducibility and Variability in D-Glucose-18O Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals embarking on metabolic studies using D-Glucose-18O, understanding the nuances of experimental design and potential sources of variability is paramount to achieving reproducible and reliable results. This guide provides a comparative overview of key experimental considerations, data on analytical precision, and detailed protocols to enhance the robustness of your research.
Stable isotope tracing with this compound is a powerful technique to elucidate metabolic pathways and quantify fluxes. However, the accuracy and reproducibility of these experiments are contingent on meticulous protocol adherence and an awareness of potential confounding factors. This guide aims to equip researchers with the knowledge to design robust experiments and critically evaluate their data.
Factors Influencing Reproducibility and Variability
Several factors can introduce variability into this compound experiments, impacting the reproducibility of results. These can be broadly categorized into experimental design, sample handling, and analytical measurement. Careful consideration and control of these variables are essential for generating high-quality data.
Key Sources of Variability:
-
Choice of Isotopic Tracer: The specific labeling pattern of the glucose tracer can influence the interpretability of the results for different metabolic pathways.
-
Experimental System: In vitro cell culture systems and in vivo models present distinct challenges in terms of tracer delivery, metabolic steady-state, and sample collection.
-
Labeling Strategy: The duration of labeling (pulse-chase vs. steady-state) will determine the type of metabolic information obtained. Achieving a true isotopic steady state is crucial for many metabolic flux analyses.
-
Sample Preparation: Quenching of metabolism, extraction of metabolites, and derivatization for analysis are critical steps where variability can be introduced.
-
Analytical Platform: The choice of analytical instrumentation (e.g., GC-MS, LC-MS) and the specific method parameters can affect the precision and accuracy of isotope ratio measurements.
Comparison of Analytical Platforms for Isotope Analysis
The precision of isotope ratio measurements is a critical determinant of the overall variability of the experiment. Gas chromatography-mass spectrometry (GC-MS) is a commonly used platform for metabolomics. A comparison of different GC-MS instrument types for stable isotope tracing revealed differences in their performance.
Table 1: Comparison of Intra- and Inter-Day Precision of Different GC-MS Instruments for M+1/M and M+2/M Isotope Ratio Measurements of Non-Labeled Standards. [1]
| Instrument Type | Isotope Ratio | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) |
| GC-quadrupole MS | M+1/M | >2% | Not specified |
| M+2/M | Not specified | Not specified | |
| GC-TOF MS | M+1/M | 1.1% | Not specified |
| M+2/M | Not specified | Not specified | |
| GC-QTOF MS | M+1/M | >2% | Not specified |
| M+2/M | Not specified | Not specified |
Data adapted from a study comparing different GC-MS instruments for 13C-based stable isotope tracing.[1]
It is important to note that for δ18O analysis of sugars using gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-Py-IRMS), measurements may not be stable over time and can be dependent on the amount of sample analyzed. Therefore, implementing drift and amount (area) corrections is recommended to improve reproducibility[1].
Experimental Protocols
Detailed and standardized protocols are essential for minimizing variability and ensuring the reproducibility of this compound experiments. Below are generalized protocols for cell culture and in vivo studies that should be adapted and optimized for specific research questions.
Protocol 1: this compound Labeling in Adherent Mammalian Cells
This protocol provides a framework for conducting stable isotope labeling experiments in cultured mammalian cells.
Materials:
-
Adherent mammalian cell line of interest
-
Complete culture medium
-
D-Glucose-free culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, pre-chilled to -80°C
-
Liquid nitrogen
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of harvest.
-
Media Preparation: Prepare the labeling medium by supplementing D-Glucose-free medium with this compound to the desired final concentration. Also, prepare a control medium with unlabeled D-Glucose.
-
Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed D-Glucose-free medium.
-
Add the pre-warmed labeling medium (or control medium) to the cells.
-
Incubate the cells for the desired period (e.g., to reach isotopic steady-state).
-
-
Metabolism Quenching and Metabolite Extraction:
-
Place the culture plates on a bed of dry ice or in a container with ice-cold water to rapidly quench metabolism.
-
Aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Freeze the lysate in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Processing:
-
Thaw the samples on ice.
-
Centrifuge the samples to pellet cell debris.
-
Collect the supernatant containing the metabolites for analysis by mass spectrometry.
-
Protocol 2: In Vivo this compound Tracing (General Overview)
In vivo studies require careful planning of tracer administration and sample collection.
Procedure:
-
Animal Acclimatization: Acclimate animals to the experimental conditions to minimize stress-induced metabolic changes.
-
Tracer Administration: Administer this compound via an appropriate route (e.g., intravenous infusion, oral gavage). The method and duration of administration will depend on the specific research question.
-
Sample Collection: Collect blood and tissue samples at predetermined time points.
-
Metabolism Quenching: Immediately freeze tissues in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tissues in a pre-chilled extraction solvent and follow a similar extraction procedure as for cultured cells.
-
Sample Processing: Process blood samples (e.g., plasma or serum separation) and tissue extracts for analysis.
Visualization of Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involved in glucose metabolism and can be used to visualize the potential fate of the 18O label from this compound. The exact position of the 18O atom will depend on the specific enzymatic reactions.
Caption: Glycolysis Pathway from this compound.
Caption: Tricarboxylic Acid (TCA) Cycle.
Caption: Pentose Phosphate Pathway.
By implementing standardized protocols, carefully considering experimental variables, and utilizing appropriate analytical methods, researchers can enhance the reproducibility and reliability of their this compound tracing experiments, leading to more robust and impactful scientific discoveries.
References
A Comparative Guide to Assessing Isotopic Enrichment of Water from D-Glucose-¹⁸O Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for assessing the isotopic enrichment of water following the metabolism of D-Glucose-¹⁸O. The information presented herein is supported by experimental data to aid in the selection of the most appropriate techniques for metabolic research.
Introduction
The use of stable isotopes as tracers has become an indispensable tool in metabolic research. D-Glucose labeled with the stable isotope oxygen-18 (D-Glucose-¹⁸O) serves as a valuable probe for non-invasively studying glucose metabolism and its subsequent contribution to the body's water pool. As D-Glucose-¹⁸O is metabolized through glycolysis and the citric acid cycle, the ¹⁸O label is incorporated into metabolic water (H₂¹⁸O). The extent of this isotopic enrichment in body water provides a dynamic measure of glucose oxidation rates and related metabolic fluxes. This guide compares the analytical methods used to quantify this enrichment and provides the necessary experimental framework.
Metabolic Pathway of ¹⁸O from D-Glucose to Water
The journey of the ¹⁸O atom from glucose to water primarily involves the intricate series of enzymatic reactions within glycolysis and the citric acid cycle. The labeled oxygen on a specific carbon of the glucose molecule is transferred to water at several key steps. For instance, during the enolase reaction in glycolysis and various hydration and dehydration steps within the citric acid cycle, oxygen atoms from substrates are exchanged with the surrounding water pool. The complete oxidation of a glucose molecule ultimately results in the formation of carbon dioxide and water, with the labeled oxygen from glucose contributing to the enrichment of the total body water.
Safety Operating Guide
Proper Disposal of D-Glucose-¹⁸O: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing D-Glucose-¹⁸O, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While D-Glucose-¹⁸O is a stable, non-radioactive isotope of glucose, adherence to established disposal protocols for chemical waste is mandatory. This guide provides essential safety and logistical information for the proper disposal of D-Glucose-¹⁸O.
Safety and Handling Considerations
D-Glucose-¹⁸O shares the same general chemical and physical properties as standard D-Glucose. According to safety data sheets for D-Glucose, the compound is not classified as hazardous.[1] However, it is recommended to handle all chemicals with appropriate laboratory precautions.
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable protective gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
First Aid Measures:
-
In case of eye contact: Rinse thoroughly with plenty of water.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water.
Quantitative Data Summary
The toxicological data for D-Glucose can be considered representative for D-Glucose-¹⁸O, as isotopic labeling does not significantly alter the chemical toxicity of the molecule.
| Parameter | Value | Species | Route |
| LD50 | 25,800 mg/kg | Rat | Oral |
| TDLo | 500 ml/kg | Woman | Oral |
| TDLo | 0.357 g/kg | Human | Oral |
| LD50 | 18 g/kg | Mouse | Intraperitoneal |
LD50: Lethal Dose, 50%. TDLo: Lowest Published Toxic Dose.
Step-by-Step Disposal Protocol
The proper disposal route for D-Glucose-¹⁸O is determined by its form (solid or in solution) and whether it has been mixed with any hazardous materials.
Step 1: Waste Identification and Segregation
-
Pure D-Glucose-¹⁸O (Solid): If the D-Glucose-¹⁸O is in its pure, solid form and has not been contaminated with any hazardous substances, it can generally be disposed of as non-hazardous waste.
-
Aqueous Solutions of D-Glucose-¹⁸O: If the D-Glucose-¹⁸O is dissolved in water or a non-hazardous buffer, it can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local institutional and municipal regulations. Do not allow large quantities to enter the sewage system.[2]
-
Mixtures with Hazardous Waste: If the D-Glucose-¹⁸O has been used in experiments where it was mixed with hazardous chemicals (e.g., solvents, cytotoxic agents), it must be treated as hazardous waste. The disposal procedure will then be dictated by the nature of the hazardous component(s).
Step 2: Waste Collection and Storage
-
Non-Hazardous Solid Waste: Collect in a designated, clearly labeled container for non-hazardous chemical waste. The label should include the full chemical name ("D-Glucose-¹⁸O").
-
Non-Hazardous Aqueous Solutions: For drain disposal, ensure the concentration is low and flush with plenty of water to prevent any potential disruption to the wastewater treatment process.
-
Hazardous Waste Mixtures: Collect in a compatible, sealed, and clearly labeled hazardous waste container. The label must list all constituents of the mixture, including D-Glucose-¹⁸O, and display the appropriate hazard symbols.
Step 3: Final Disposal
-
Non-Hazardous Waste: Dispose of in accordance with your institution's guidelines for non-hazardous chemical waste. This may involve collection by a designated waste management service.
-
Hazardous Waste: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. They will ensure the waste is handled and disposed of by a licensed professional waste disposal service in compliance with all local, state, and federal regulations.[3]
Experimental Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of D-Glucose-¹⁸O.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the relevant Safety Data Sheet before handling and disposing of any chemical. Local regulations may vary.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
